molecular formula C16H14N2O B373711 4-(Benzyloxy)-2-methylquinazoline

4-(Benzyloxy)-2-methylquinazoline

Cat. No.: B373711
M. Wt: 250.29g/mol
InChI Key: MOOFDTSQAZINTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2-methylquinazoline is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol. It belongs to the quinazoline family, a class of heterocyclic compounds known for their significant presence in medicinal chemistry and drug discovery research . This compound features a quinazoline core substituted with a methyl group at the 2-position and a benzyloxy group at the 4-position, making it a valuable synthetic intermediate or building block for the preparation of more complex molecules. Researchers utilize this scaffold to develop novel compounds for probing biological pathways and investigating therapeutic applications. Quinazoline derivatives are frequently explored in scientific research for a wide spectrum of biological activities. These activities often include potential as anticancer agents, where some analogs function by inhibiting tubulin polymerization, a key mechanism for disrupting cell division in tumors . Additionally, the quinazolinone core, a closely related structure, is found in compounds with documented antimicrobial, anti-inflammatory, and anticonvulsant properties in preclinical research . The structural motifs present in this compound provide a versatile platform for structure-activity relationship (SAR) studies, allowing chemists to modify and optimize the structure for potency, selectivity, and other pharmacological properties. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29g/mol

IUPAC Name

2-methyl-4-phenylmethoxyquinazoline

InChI

InChI=1S/C16H14N2O/c1-12-17-15-10-6-5-9-14(15)16(18-12)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

MOOFDTSQAZINTG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC3=CC=CC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Cornerstone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-2-methylquinazoline for Medicinal Chemistry Professionals

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in the field of medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the precise three-dimensional orientation of pharmacophoric groups. This versatility has enabled the development of a wide array of therapeutic agents targeting numerous biological pathways.[4][5][6] Quinazoline derivatives are at the core of approved drugs and clinical candidates for treating cancer, microbial infections, inflammation, and central nervous system disorders.[1][5][7]

This guide focuses on a specific, yet highly valuable derivative: This compound . This compound serves not only as a key intermediate in the synthesis of more complex bioactive molecules but also as a scaffold for exploring structure-activity relationships (SAR). The introduction of the benzyloxy group at the C4 position and a methyl group at the C2 position imparts distinct physicochemical properties that are crucial for its utility in drug development. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, designed for researchers, scientists, and professionals in the field.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for biological interactions.

IUPAC Name: this compound Core Structure: The molecule is built upon the quinazoline framework. The key substituents are:

  • A methyl group (-CH₃) at position 2: This small, lipophilic group can influence binding affinity and metabolic stability.

  • A benzyloxy group (-OCH₂C₆H₅) at position 4: This is a pivotal feature. The ether linkage provides some conformational flexibility, while the benzyl group adds significant lipophilicity and potential for π-π stacking interactions with biological targets. It can also serve as a leaving group in subsequent synthetic modifications.

Physicochemical Data Summary

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound and related structures.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂ON/A
Molecular Weight 250.29 g/mol [8]
Canonical SMILES CC1=NC2=CC=CC=C2C(=N1)OCC3=CC=CC=C3N/A
LogP (Predicted) ~4.18[9]
Hydrogen Bond Acceptors 3[9]
Appearance Likely a solid at room temperatureInferred

Note: Experimental data for this specific molecule is not widely published. Values are often computed or inferred from closely related analogues.

Synthesis and Reactivity: A Strategic Approach

The synthesis of 2,4-disubstituted quinazolines like this compound is a well-established area of organic chemistry, with multiple strategic routes available. A common and highly effective method proceeds through a 4-chloroquinazoline intermediate, which is a versatile precursor for introducing a variety of nucleophiles at the C4 position.[10][11]

General Synthetic Workflow

The transformation typically follows a three-stage process starting from a readily available anthranilamide derivative. This workflow is designed for efficiency and adaptability, allowing for modifications to produce a library of related compounds.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Nucleophilic Substitution A 2-Aminobenzamide C 2-Methylquinazolin-4(3H)-one A->C Reflux B Acetic Anhydride B->C E 4-Chloro-2-methylquinazoline C->E Reflux D POCl₃ / Toluene D->E H This compound E->H Reaction in THF/DMF F Benzyl Alcohol F->H G Base (e.g., NaH) G->H

Caption: General three-stage synthesis of this compound.

Exemplary Experimental Protocol

This protocol outlines a representative synthesis based on established methodologies for producing 2,4-disubstituted quinazolines.[11][12]

Stage 1: Synthesis of 2-Methylquinazolin-4(3H)-one

  • Reactants: Combine 2-aminobenzamide (1 equivalent) with acetic anhydride (2-3 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The acetic anhydride acts as both the acetylating agent and the cyclizing medium.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling or addition of water. Filter the solid, wash with cold water, and dry to yield 2-methylquinazolin-4(3H)-one.

Causality Explanation: The initial step is an N-acetylation of the primary amine of 2-aminobenzamide. The subsequent intramolecular cyclization, driven by heat, involves the amide nitrogen attacking the newly formed acetyl carbonyl, followed by dehydration to form the stable quinazolinone ring.

Stage 2: Synthesis of 4-Chloro-2-methylquinazoline

  • Reactants: Suspend 2-methylquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as toluene. Add phosphorus oxychloride (POCl₃, 3-5 equivalents), often with a catalytic amount of a tertiary amine like N,N-diethylaniline.[11]

  • Reaction: Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure to obtain 4-chloro-2-methylquinazoline.

Causality Explanation: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the keto-enol tautomer of the quinazolinone into a highly reactive Vilsmeier-Haack type intermediate, which is then readily displaced by a chloride ion to form the 4-chloro derivative. The tertiary amine acts as a catalyst and acid scavenger.

Stage 3: Synthesis of this compound

  • Reactants: In an inert atmosphere, dissolve benzyl alcohol (1.1 equivalents) in an anhydrous aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C to form the sodium benzoxide nucleophile.

  • Reaction: To this solution, add a solution of 4-chloro-2-methylquinazoline (1 equivalent) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Causality Explanation: The chlorine atom at the C4 position of the quinazoline ring is an excellent leaving group, making the position highly susceptible to nucleophilic aromatic substitution (SₙAr). The strong nucleophile, sodium benzoxide, readily attacks this position to displace the chloride and form the final ether linkage.

Applications in Drug Development and Medicinal Chemistry

The quinazoline scaffold is a validated pharmacophore in modern oncology and infectious disease research.[13][14] Its derivatives are known to exhibit a wide range of biological activities.

Role as a Kinase Inhibitor Scaffold

Many quinazoline-based drugs function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4] The quinazoline ring mimics the adenine portion of ATP, allowing it to bind to the kinase's ATP-binding pocket. Substituents at the C2 and C4 positions are crucial for determining potency and selectivity.[5][11]

  • EGFR Inhibition: Several FDA-approved non-small cell lung cancer drugs, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives. They function by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

The this compound structure can be considered a precursor to such inhibitors. The benzyloxy group can be strategically modified or replaced with substituted anilines to optimize binding to the target kinase.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR Extracellular Transmembrane Kinase Domain EGF->EGFR:f0 ADP ADP EGFR:f2->ADP P P EGFR:f2->P Autophosphorylation ATP ATP ATP->EGFR:f2 Downstream Downstream Pathways (RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR:f2 Blocks ATP Binding

Caption: EGFR signaling pathway and the mechanism of quinazoline-based inhibitors.

Antimicrobial and Antiviral Potential

The quinazoline nucleus is also present in molecules with significant antimicrobial and antiviral activities.[7][15] The ability to synthesize a diverse library of derivatives from a common intermediate like this compound allows for high-throughput screening against various pathogens. Structure-activity relationship studies have shown that substitutions at the C2 and C4 positions are critical for modulating antimicrobial potency.[5][15]

Conclusion

This compound represents a strategically important molecule in medicinal chemistry. Its structure combines the privileged quinazoline scaffold with versatile methyl and benzyloxy functional groups. The well-defined synthetic pathways, proceeding through a key 4-chloro intermediate, provide a robust platform for generating diverse molecular libraries. While its primary role is often as a synthetic precursor, the inherent properties of the benzyloxy group—lipophilicity and potential for π-stacking—make it a valuable moiety for direct biological investigation. For researchers in drug development, a thorough understanding of the synthesis, reactivity, and biological context of this compound is essential for leveraging the full potential of the quinazoline scaffold in the creation of next-generation therapeutics.

References

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  • Reddy, C. V., et al. (2021). Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. Polycyclic Aromatic Compounds. Available from: [Link]

  • Taddei, M., et al. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters. Available from: [Link]

  • Lv, K., et al. (2012). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 17(9), 10958-10972. Available from: [Link]

  • Safavi, M., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 37. Available from: [Link]

  • Bheemaraju, G., et al. (2024). Arene Ruthenium(II)-Catalyzed Sustainable Synthesis of 2,4-Disubstituted Quinazolines via Acceptorless Dual Dehydrogenative Coupling of Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • IntechOpen. (2018). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available from: [Link]

  • Abdel-rahman, H. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 519. Available from: [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 523-545. Available from: [Link]

  • International Journal of Medical and Pharmaceutical Research. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Available from: [Link]

  • Chen, J., et al. (2019). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 24(22), 4050. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2824489, 5-[(4-Methylbenzyl)oxy]quinazoline-2,4-diamine. Available from: [Link]

  • ResearchGate. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6487. Available from: [Link]

  • Wang, M., et al. (2016). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2021). Recent advances in the biological activity of quinazoline. Available from: [Link]

  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products. Available from: [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7656. Available from: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Stephenson, N. A., et al. (2012). 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o2086. Available from: [Link]

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  • Kumar, V., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(18), 13836-13851. Available from: [Link]

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Sources

4-(Benzyloxy)-2-methylquinazoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in the realm of medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, making them a focal point for drug discovery and development. The structural versatility of the quinazoline core allows for functionalization at multiple positions, leading to a diverse chemical space and a wide array of biological targets.[1][2][3] Compounds incorporating this moiety have been successfully developed into clinical drugs for various therapeutic areas, including oncology (e.g., Gefitinib), cardiovascular diseases (e.g., Prazosin), and infectious diseases.[1] The significance of the quinazoline framework lies in its ability to mimic endogenous ligands and interact with high affinity at the binding sites of various enzymes and receptors. This guide focuses on a specific, less-documented derivative, 4-(Benzyloxy)-2-methylquinazoline, providing a comprehensive overview of its chemical properties, a robust synthesis protocol, and its potential in therapeutic applications.

PART 1: Physicochemical and Structural Characteristics

While a specific CAS (Chemical Abstracts Service) registry number for this compound is not readily found in major chemical databases, its identity can be unequivocally established through its molecular formula and structure. This compound is the O-benzylated isomer of the more common 2-methyl-4(3H)-quinazolinone. The introduction of the benzyl group at the 4-position significantly alters the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂OCalculated
Molecular Weight 250.29 g/mol Calculated
Canonical SMILES Cc1nc2ccccc2c(n1)OCc3ccccc3Calculated
InChI Key InChI=1S/C16H14N2O/c1-11-17-15-9-5-4-8-14(15)16(18-11)19-10-12-6-2-3-7-13(12)10/h2-9H,10H2,1H3Calculated
Appearance Expected to be a solid at room temperatureInferred from similar structures

PART 2: Synthesis and Characterization

The synthesis of this compound is most effectively approached via a two-step sequence. The first step involves the construction of the quinazolinone core, followed by a regioselective O-benzylation. This methodology provides a reliable and scalable route to the desired product.

Step 1: Synthesis of the Precursor, 2-Methyl-4(3H)-quinazolinone

The foundational step is the synthesis of 2-methyl-4(3H)-quinazolinone. A well-established and efficient method involves the condensation of anthranilamide with an appropriate acetylating agent. One common and high-yielding procedure utilizes triethyl orthoacetate.

Experimental Protocol: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilamide (1.0 equivalent) and triethyl orthoacetate (1.2 equivalents).

  • Solvent: Ethanol can be used as a solvent to facilitate mixing, although the reaction can also be run neat.

  • Reaction Conditions: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-methyl-4(3H)-quinazolinone as a solid.[4]

Step 2: O-Benzylation of 2-Methyl-4(3H)-quinazolinone

The critical step in synthesizing the target compound is the regioselective benzylation of the ambident nucleophilic 2-methyl-4(3H)-quinazolinone. The lactam-lactim tautomerism of the quinazolinone allows for alkylation at either the N3-nitrogen or the O4-oxygen. To selectively obtain the O-benzylated product, this compound, the reaction conditions must be carefully controlled. The use of a polar aprotic solvent is known to favor O-alkylation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-4(3H)-quinazolinone (1.0 equivalent) in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the corresponding salt.

  • Alkylation: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow Anthranilamide Anthranilamide Precursor 2-Methyl-4(3H)-quinazolinone Anthranilamide->Precursor Step 1: Condensation TEOA Triethyl Orthoacetate TEOA->Precursor Target This compound Precursor->Target Step 2: O-Benzylation BenzylBromide Benzyl Bromide BenzylBromide->Target Base K₂CO₃ / DMF Base->Target

Caption: Overall two-step synthesis of this compound.

Characterization

Unambiguous characterization of the final product is crucial to confirm its structure and purity, and to differentiate it from the N-benzylated isomer. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. In the ¹H NMR spectrum of this compound, the benzylic protons (O-CH₂) are expected to appear as a characteristic singlet in the range of 5.3-5.6 ppm. The methyl protons at the 2-position will also be a singlet, typically around 2.5-2.7 ppm. The aromatic protons of the quinazoline and benzyl rings will appear in the downfield region (7.0-8.5 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the N-H and C=O stretching bands characteristic of the starting 2-methyl-4(3H)-quinazolinone and the presence of C-O-C stretching vibrations.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Table 2: Expected Spectroscopic Data for this compound

Data TypeExpected Values
¹H NMR (CDCl₃) δ ~ 8.0-8.2 (m, 1H, Ar-H), 7.2-7.8 (m, 8H, Ar-H), 5.4-5.6 (s, 2H, O-CH₂), 2.6-2.8 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~ 165 (C4), 162 (C2), 151 (C8a), 136 (Ar-C), 134 (Ar-CH), 126-129 (Ar-CH), 122 (C4a), 120 (Ar-CH), 70 (O-CH₂), 22 (CH₃)
HRMS (ESI) Calculated for C₁₆H₁₅N₂O [M+H]⁺: 251.1184; Found: Expected to be within 5 ppm
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1620 (C=N), ~1250 (C-O)

PART 3: Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively reported, the broader class of quinazoline derivatives is rich with pharmacological activities. The introduction of an O-benzyl group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.

Diagram of Quinazoline's Role in EGFR Inhibition

EGFR_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade EGFR EGFR Ras Ras EGFR->Ras ATP Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Growth & Proliferation ERK->Proliferation

Sources

The Pharmacological Potential of 4-(Benzyloxy)-2-methylquinazoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities associated with 4-(benzyloxy)-2-methylquinazoline derivatives. As a class of compounds, quinazolines and their oxidized counterparts, quinazolinones, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential therapeutic applications, and methodologies for evaluating the efficacy of these promising molecules.

Introduction to the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a privileged structure in drug discovery.[1] The versatility of the quinazoline scaffold allows for substitutions at various positions, leading to a diverse array of derivatives with a broad range of biological activities.[2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3][4] The nature and position of the substituents on the quinazoline ring play a crucial role in determining the pharmacological profile of the resulting compound.[2]

The focus of this guide, the this compound scaffold, incorporates a benzyloxy group at the 4-position and a methyl group at the 2-position. While extensive research has been conducted on the broader quinazoline family, this specific substitution pattern presents a unique area for investigation. This document will extrapolate from the known activities of related quinazoline derivatives to guide the exploration of 4-(benzyloxy)-2-methylquinazolines as potential therapeutic agents.

Anticancer Activity: A Promising Frontier

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[5] Their primary mechanism of action often involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and proliferation.[5][6][7]

Mechanism of Action: Targeting EGFR

Many 4-anilinoquinazoline derivatives have been developed as potent EGFR inhibitors.[6] These compounds typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[5][8] Given the structural similarities, it is plausible that this compound derivatives could also exhibit EGFR inhibitory activity.

Hypothetical Signaling Pathway for EGFR Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activation EGF EGF EGF->EGFR Binding & Dimerization Quinazoline This compound Derivative Quinazoline->EGFR Inhibition ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: EGFR signaling and inhibition by a quinazoline derivative.

Evaluation of Anticancer Activity: Experimental Protocols

The in vitro anticancer activity of novel compounds is commonly assessed using cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10][11][12][13]

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Quinazolinone Derivative 23EGFR L858R/T790M/C797S0.05[14]
6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine derivativeEGFR0.096[6][14]
GefitinibHeLa4.3[15][16]
GefitinibMDA-MB23128.3[15][16]
Compound 21HeLa2.81[15][16]
Compound 22HeLa1.85[15][16]
Compound 23HeLa2.12[15][16]
Compound 32A5490.02[17]
Compound 37MCF-72.86[17]
Compound 37HepG-25.9[17]
Compound 53MCF-72.09[17]
Compound 53HepG-22.08[17]
Compound 7iA54911.66 nM[18]
Compound 8EGFRwt0.8 nM[7]
Compound 8EGFRT790M/L858R2.7 nM[7]
Compound 24A5496.54[7]
Compound 21EGFRwt46.1 nM[7]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14][19]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for Anticancer Drug Discovery

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives hts High-Throughput Screening (e.g., MTT Assay) synthesis->hts ic50 IC50 Determination hts->ic50 enzyme_assay Enzyme Inhibition Assays (e.g., EGFR Kinase Assay) ic50->enzyme_assay cell_cycle Cell Cycle Analysis enzyme_assay->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis animal_model Xenograft Animal Models apoptosis->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity

Caption: A typical workflow for anticancer drug discovery.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a critical area of research.[20][21] Quinazoline derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators.[3][22][23]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many compounds are mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, key mediators of inflammation.[24] Additionally, the inhibition of nitric oxide (NO) production in macrophages is another important mechanism.[19][25]

Evaluation of Anti-inflammatory Activity: Experimental Protocols

A common in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.[25]

Protocol: Inhibition of Protein Denaturation Assay

  • Preparation of Solutions: Prepare a 1% aqueous solution of bovine serum albumin (BSA). Prepare solutions of the test compounds (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent.[25]

  • Reaction Mixture: In a tube, mix 2.8 mL of the BSA solution with 0.2 mL of the test compound solution. A control group should contain the solvent instead of the test compound. Use a standard anti-inflammatory drug like aspirin as a positive control.[25]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

For a more detailed cellular-level investigation, the lipopolysaccharide (LPS)-induced inflammation model in macrophages is widely used.[19][25]

Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[19][25]

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[19]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[19][25]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.[19]

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinazoline derivatives have shown promise as antibacterial and antifungal compounds.[26][27][28][29][30][31][32][33]

Evaluation of Antimicrobial Activity: Experimental Protocols

The antimicrobial activity of novel compounds can be initially screened using the agar well diffusion method.[32][33]

Protocol: Agar Well Diffusion Method

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.

  • Well Creation: Create wells of a standard diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.[28]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

To determine the minimum inhibitory concentration (MIC), a broth microdilution method is employed.[27]

Protocol: Broth Microdilution for MIC Determination

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity

Interestingly, a specific derivative, 8-benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one, which is structurally related to the core topic of this guide, has been investigated for its anticonvulsant activity.[4] This finding suggests that the this compound scaffold may also possess neuromodulatory properties worthy of investigation. Further studies would be required to explore this potential and elucidate the underlying mechanisms.

Synthesis of this compound Derivatives

The synthesis of quinazoline derivatives can be achieved through various chemical routes. A common approach involves the reaction of an appropriately substituted anthranilic acid derivative with an orthoester or an imidate. For the synthesis of this compound, a potential route could involve the use of a 2-amino-N-hydroxybenzamide precursor, followed by cyclization and subsequent benzylation. The specific synthetic strategy would need to be optimized to achieve good yields and purity.

Conclusion and Future Directions

The this compound scaffold represents a promising area for drug discovery. Based on the extensive biological activities of the broader quinazoline family, these derivatives have the potential to be developed as novel anticancer, anti-inflammatory, and antimicrobial agents. The known anticonvulsant activity of a closely related analogue further expands the potential therapeutic applications.

This guide has provided a comprehensive overview of the potential biological activities and has detailed the experimental protocols necessary to investigate them. Future research should focus on the efficient synthesis of a library of this compound derivatives with various substitutions on the benzyloxy ring to establish a clear structure-activity relationship (SAR). Promising lead compounds identified through in vitro screening should then be advanced to in vivo animal models to evaluate their efficacy and safety profiles. The exploration of this chemical space holds significant promise for the development of new and effective therapeutic agents.

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A Technical Guide to Pharmacophore Modeling of 2-Methylquinazoline Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Its prevalence is due to its ability to form key interactions with a variety of biological targets. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an efficient framework for discovering novel ligands by defining the essential three-dimensional arrangement of chemical features required for biological activity. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive, technically grounded workflow for developing and applying pharmacophore models specific to the 2-methylquinazoline scaffold. We will explore both ligand- and structure-based methodologies, delve into the causality behind experimental choices, detail rigorous validation protocols, and demonstrate the application of these models in virtual screening and lead optimization.

The 2-Methylquinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has long been recognized as a pharmacophore of choice for designing bioactive agents.[1] The addition of a methyl group at the 2-position creates the 2-methylquinazoline scaffold, which has proven particularly effective in modulating the activity of key enzymes involved in cellular signaling.[2]

Key Biological Targets and Therapeutic Relevance:

The versatility of the 2-methylquinazoline core allows it to target a range of proteins, most notably protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3]

  • Kinase Inhibition: Many 2-methylquinazoline derivatives function as ATP-competitive inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-Kinase (PI3K), and Cyclin-Dependent Kinase 9 (CDK9).[3][4][5][6] Approved drugs like gefitinib and erlotinib, while featuring a quinazoline core, highlight the scaffold's success in this area.[3]

  • Other Targets: Beyond kinases, derivatives have been developed to target the Ras-Sos interaction, crucial in cell proliferation pathways, and have shown potential as dual inhibitors, for instance, targeting both PI3K and Histone Deacetylases (HDACs).[3][7]

The established success and diverse bioactivity of this scaffold make it an ideal candidate for focused drug discovery campaigns guided by computational methods like pharmacophore modeling.[1][8]

Fundamentals of Pharmacophore Modeling

First defined by Paul Ehrlich, a pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target.[9][10] It is an abstract model, not a real molecule, that distills the essential features for activity into a 3D map. Common pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic regions (HY)

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable centers (PI/NI)

There are two primary strategies for generating a pharmacophore model, the choice of which is dictated by the available data.[11][12]

  • Ligand-Based Approach: Employed when a set of active molecules is known, but the 3D structure of the target protein is unavailable.[12] This method involves superimposing the 3D structures of multiple active ligands to identify common chemical features.[13]

  • Structure-Based Approach: Utilized when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, ideally complexed with a ligand.[12][14] This approach analyzes the key interaction points within the target's binding site to define the pharmacophore.[14]

The evolution of these techniques now incorporates machine learning and molecular dynamics simulations to create more accurate and dynamic models that account for protein flexibility.[9][15][16]

Caption: Conceptual mapping of chemical features to a pharmacophore model.

Protocol: Ligand-Based Pharmacophore Model Generation

This approach is chosen when several active 2-methylquinazoline derivatives targeting a specific protein are known, but the protein's crystal structure is absent. The underlying principle is that these molecules share a common binding mode and thus a common set of pharmacophoric features.

Step-by-Step Methodology
  • Dataset Preparation:

    • Assemble a Training Set: Collect a set of 2-methylquinazoline derivatives with a range of high-to-moderate biological activities against the target of interest. A structurally diverse set is preferable.[17]

    • Define Actives and Inactives: Partition the dataset. "Actives" are typically the most potent compounds. "Inactives" can be truly inactive compounds or those with significantly lower activity. This distinction is crucial for many algorithms.[18]

    • Generate 3D Conformations: For each ligand, generate a diverse set of low-energy 3D conformations. This is a critical step, as the model's quality depends on sampling the bioactive conformation.[13][19] An energy window (e.g., 20 kcal/mol above the global minimum) is often used to ensure broad conformational coverage.[19]

  • Common Feature Pharmacophore Generation:

    • Feature Identification: Use software (e.g., Phase, LigandScout, MOE) to identify the pharmacophoric features present in each conformation of each active ligand.[9][20]

    • Alignment and Scoring: The software aligns the conformations of the active molecules, attempting to superimpose common features.[13] Hypotheses are generated based on combinations of features that are common to the set of active compounds.

    • Hypothesis Ranking: Each potential pharmacophore hypothesis is scored based on how well it maps the active molecules and excludes the inactive ones. Survival scores or other fitness metrics are used to rank the hypotheses.

  • Model Selection:

    • The highest-scoring hypothesis, which represents the best balance of feature alignment and selectivity, is selected for further validation. This model is a 3D query that encapsulates the essential features for biological activity.

Ligand_Based_Workflow Start Dataset of Active 2-Methylquinazolines Conformers Generate 3D Conformations Start->Conformers Align Align Molecules & Identify Common Features Conformers->Align Generate Generate & Score Hypotheses Align->Generate Select Select Best Hypothesis Generate->Select Validate Model Validation (See Section 5) Select->Validate End Validated Pharmacophore Model Validate->End

Caption: Workflow for generating a ligand-based pharmacophore model.

Protocol: Structure-Based Pharmacophore Model Generation

This is the preferred method when a high-quality 3D structure of the target protein in complex with a ligand is available. It provides a more direct map of the features required for binding.[21]

Step-by-Step Methodology
  • Protein-Ligand Complex Preparation:

    • Obtain Structure: Download the crystal structure from a database like the Protein Data Bank (PDB).[21]

    • Prepare the Structure: Use molecular modeling software to "clean" the structure. This involves removing water molecules beyond the binding site, adding hydrogen atoms, correcting bond orders, and assigning correct protonation states to amino acid residues.

  • Binding Site Interaction Analysis:

    • Identify Key Interactions: Analyze the non-covalent interactions between the co-crystallized ligand and the protein's active site residues. This includes hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking.

    • Feature Mapping: Software tools can automatically translate these observed interactions into pharmacophoric features.[14] For example, a hydrogen bond from a backbone amide to the quinazoline N1 atom would be mapped as a Hydrogen Bond Acceptor (HBA) feature. A hydrophobic pocket surrounding the 2-methyl group would be mapped as a Hydrophobic (HY) feature.

  • Model Refinement:

    • Add Exclusion Volumes: To represent the space occupied by the receptor, "exclusion volumes" are added to the model. This prevents molecules that would clash with the protein from being identified as hits during virtual screening.[21]

    • Finalize Hypothesis: The resulting set of features and exclusion volumes constitutes the structure-based pharmacophore model.

Structure_Based_Workflow Start Protein-Ligand Crystal Structure (PDB) Prepare Prepare Protein (Add H, Optimize) Start->Prepare Analyze Analyze Binding Site Interactions (H-bonds, etc.) Prepare->Analyze Generate Generate Features from Interactions Analyze->Generate Refine Add Exclusion Volumes Generate->Refine End Structure-Based Pharmacophore Model Refine->End

Caption: Workflow for generating a structure-based pharmacophore model.

Critical Validation of the Pharmacophore Model

A pharmacophore model is only useful if it can accurately distinguish active compounds from inactive ones. Rigorous validation is a non-negotiable step to ensure the model's predictive power and trustworthiness.[22][23] This is typically achieved by screening a test database containing known actives and a large number of presumed inactives (decoys).

Validation Methodologies
  • Test Set Preparation:

    • Construct a database containing:

      • A set of known active compounds that were not used in the model's creation (the "external test set").

      • A large number of "decoy" molecules, which are compounds with similar physicochemical properties to the actives but are assumed to be inactive. The ZINC database is a common source for decoys.[21][24]

  • Güner-Henry (GH) Scoring:

    • This is a widely used method to assess the quality of a model by evaluating its performance on a decoy database.[24][25] It combines several metrics into a single score ranging from 0 (null model) to 1 (ideal model). A GH score > 0.7 is considered to indicate a very good model.[25][26]

    • The key metrics calculated are:

      • Yield of Actives (%A): The percentage of known active compounds found in the hit list.

      • Enrichment Factor (E): The ratio of the concentration of actives in the hit list compared to the concentration of actives in the full database. It measures how well the model enriches active compounds.[23]

      • Goodness of Hit Score (GH): Calculated using the formula: GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * (1 - [(Ht - Ha) / (D - A)]) where:

        • Ha = Number of actives in the hit list

        • Ht = Total number of hits

        • A = Total number of active compounds in the database

        • D = Total number of compounds in the database

Data Presentation: Example Validation Metrics
MetricFormulaValueInterpretation
Total Compounds (D)-10,000Size of the validation database.
Total Actives (A)-100Number of known actives in the database.
Total Hits (Ht)-250Number of compounds matching the pharmacophore.
Active Hits (Ha)-85Number of actives correctly identified as hits.
Yield of Actives (%A) (Ha / A) * 10085.0%The model found 85% of all known actives.[23]
Enrichment Factor (E) (Ha / Ht) / (A / D)34.0Actives are 34 times more concentrated in the hit list than in the database.[23]
GH Score See formula above0.82 Indicates an excellent model with strong predictive ability.[24]

Application in the Drug Discovery Pipeline

A validated pharmacophore model is a powerful tool for accelerating drug discovery projects.[10][21]

  • Virtual Screening: The primary application is to rapidly screen vast chemical libraries (containing millions of compounds) to identify novel molecules that match the pharmacophore query.[10][27] This "cherry-picking" approach filters large databases down to a manageable number of compounds for experimental testing, saving significant time and resources.[10]

  • Scaffold Hopping: Because a pharmacophore represents chemical functionalities rather than rigid chemical structures, it can identify compounds with entirely new and diverse core structures (scaffolds) that still satisfy the requirements for biological activity.[10]

  • Lead Optimization: The model can guide medicinal chemists in the rational design of more potent analogues. By visualizing how a lead compound fits the model, chemists can prioritize modifications that better satisfy the pharmacophoric features, such as adding a hydrogen bond donor or increasing hydrophobicity in a specific region.

Drug_Discovery_Pipeline cluster_0 Computational Phase cluster_1 Experimental Phase Model Validated Pharmacophore Model VS Virtual Screening (Large Library) Model->VS Hits Virtual Hits (Small Subset) VS->Hits Assay Biological Assay Hits->Assay Leads Confirmed Leads Assay->Leads Optimize Lead Optimization Leads->Optimize Optimize->Model SAR Feedback

Caption: Role of pharmacophore modeling in the drug discovery pipeline.

Conclusion

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The Rising Prominence of Benzyloxy-Substituted Quinazolines in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its numerous derivatives, benzyloxy-substituted quinazolines have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of the medicinal chemistry applications of benzyloxy-substituted quinazolines, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). We delve into their role as potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical in cancer progression. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate further research and development in this exciting area.

Introduction: The Quinazoline Core and the Significance of the Benzyloxy Moiety

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in drug discovery. Its structural rigidity and ability to participate in various non-covalent interactions have made it a versatile template for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The introduction of a benzyloxy substituent onto the quinazoline core has proven to be a pivotal strategy in enhancing the therapeutic potential of these compounds. The benzyloxy group, consisting of a benzyl group linked to the quinazoline scaffold via an oxygen atom, imparts several advantageous properties:

  • Increased Lipophilicity: The aromatic nature of the benzyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Versatile Interactions: The benzyloxy moiety can engage in various interactions with biological targets, including hydrophobic interactions, π-π stacking, and hydrogen bonding (via the ether oxygen).

  • Modulation of Electronic Properties: The electronic nature of the quinazoline ring can be fine-tuned by introducing substituents on the benzyl group, thereby influencing the molecule's binding affinity and selectivity.

This guide will focus on the application of benzyloxy-substituted quinazolines as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthetic Strategies for Benzyloxy-Substituted Quinazolines

The synthesis of benzyloxy-substituted quinazolines can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves a multi-step synthesis starting from appropriately substituted anthranilic acids or benzonitriles.

General Synthetic Workflow

A representative synthetic workflow for preparing 4-(benzyloxy)-substituted quinazolines is outlined below. This process typically involves the initial construction of the quinazolinone core, followed by chlorination and subsequent nucleophilic substitution with a benzyloxy group.

Synthesis_Workflow A Substituted Anthranilic Acid B Cyclization (e.g., Niementowski Reaction) A->B Amide/Formamide C Quinazolinone Intermediate B->C D Chlorination (e.g., POCl3, SOCl2) C->D E 4-Chloroquinazoline Intermediate D->E F Nucleophilic Substitution (Benzyl Alcohol, NaH) E->F G Target Benzyloxy-Substituted Quinazoline F->G

Caption: General synthetic workflow for benzyloxy-substituted quinazolines.

Detailed Experimental Protocol: Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

This protocol provides a detailed, step-by-step methodology for the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a key intermediate for various kinase inhibitors.[1]

Step 1: Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate

  • To a solution of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).

  • To this suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to afford methyl 4-(benzyloxy)-3-methoxybenzoate.

Step 2: Nitration

  • To a cooled (0 °C) solution of methyl 4-(benzyloxy)-3-methoxybenzoate (1 equivalent) in acetic acid, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash with water and dry to yield the nitrated product.

Step 3: Reduction

  • To a solution of the nitrated compound (1 equivalent) in a solvent mixture such as ethanol/water, add iron powder (5-10 equivalents) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-substituted product, which can be used in the next step without further purification.

Step 4: Cyclization

  • Heat a mixture of the amino-substituted compound (1 equivalent) and formamide (excess) at a high temperature (e.g., 150-180 °C) for several hours.

  • Monitor the formation of the quinazolinone product by TLC.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter, wash with water, and dry to obtain 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.[1]

Step 5: Chlorination

  • To a suspension of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (1 equivalent) in a suitable solvent like toluene, add phosphorus oxychloride (POCl₃) (excess).

  • Heat the mixture to reflux for several hours until a clear solution is obtained.

  • Cool the reaction mixture and carefully pour it into ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.[1]

Biological Activities and Mechanism of Action: Targeting Kinase Signaling Pathways

Benzyloxy-substituted quinazolines have demonstrated a broad spectrum of biological activities, with their anticancer properties being the most extensively studied. Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.

Inhibition of EGFR and VEGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key receptor tyrosine kinases that are often dysregulated in cancer. Overactivation of these receptors can lead to uncontrolled cell growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Benzyloxy-substituted quinazolines have been designed to target the ATP-binding site of these kinases, thereby blocking their downstream signaling cascades.

EGFR Signaling Pathway:

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Benzyloxy-substituted Quinazoline Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzyloxy-substituted quinazolines.

VEGFR Signaling Pathway:

VEGFR_Pathway VEGF VEGF (Ligand) VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Benzyloxy-substituted Quinazoline Inhibitor->VEGFR Inhibits (ATP-competitive)

Caption: Simplified VEGFR signaling pathway and the inhibitory action of benzyloxy-substituted quinazolines.

By inhibiting these pathways, benzyloxy-substituted quinazolines can effectively suppress tumor growth and metastasis, making them highly attractive candidates for cancer therapy.

Structure-Activity Relationship (SAR) Studies

The biological activity of benzyloxy-substituted quinazolines is highly dependent on their substitution pattern. SAR studies have provided valuable insights into the structural requirements for potent and selective kinase inhibition.

Influence of Substituents on the Quinazoline Core

Substitutions at various positions of the quinazoline ring have a significant impact on activity. For instance, the introduction of small, electron-donating groups such as methoxy at the 6- and 7-positions of the quinazoline core has been shown to enhance inhibitory activity against EGFR.[2]

Role of the Benzyloxy Moiety and its Substituents

The benzyloxy group at the 4-position of the quinazoline ring is a key pharmacophore. The orientation and electronic properties of the benzyl ring can be modulated to optimize binding to the target kinase. For example, the introduction of electron-withdrawing groups on the benzyl ring can influence the molecule's interaction with the kinase active site.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a series of benzyloxy-substituted quinazoline derivatives against various cancer cell lines. This data highlights the impact of different substitution patterns on their anticancer efficacy.

Compound IDR1 (Quinazoline Core)R2 (Benzyl Ring)Cell LineIC50 (µM)Reference
1a 6,7-di(OCH₃)HA431~2.0[3]
1b 6,7-di(OCH₃)4-FA431<2.0[3]
1c 6,7-di(OCH₃)4-CF₃A431<2.0[3]
2a 6-BrHMCF-782.1[4]
2b 6-Br3-BrMCF-767.3[4]
3a HHSK-BR-310.16[5]
3b H4-ClSK-BR-3>20[5]

Note: The data presented is a compilation from different studies and is intended to be illustrative of general SAR trends. Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

The data suggests that substitutions on both the quinazoline core and the benzyl ring play a crucial role in determining the cytotoxic potency of these compounds. For instance, the presence of electron-withdrawing groups like fluorine and trifluoromethyl on the benzyl ring (compounds 1b and 1c) appears to maintain or enhance activity against the A431 cell line.[3] Similarly, a bromine at the meta-position of the phenyl ring in a related series showed greater potency against MCF-7 cells.[4]

Conclusion and Future Perspectives

Benzyloxy-substituted quinazolines represent a highly promising class of compounds in medicinal chemistry, particularly in the field of oncology. Their ability to potently and selectively inhibit key kinases involved in cancer progression, coupled with their synthetic accessibility, makes them attractive candidates for further drug development.

Future research in this area should focus on:

  • Optimization of Pharmacokinetic Properties: While many benzyloxy-substituted quinazolines exhibit excellent in vitro activity, their in vivo efficacy can be limited by poor pharmacokinetic properties. Further structural modifications are needed to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploration of Novel Targets: While EGFR and VEGFR have been the primary targets for this class of compounds, their potential to inhibit other kinases and biological targets should be explored.

  • Development of Drug Combinations: Combining benzyloxy-substituted quinazolines with other anticancer agents could lead to synergistic effects and overcome drug resistance.

The continued exploration of the rich chemical space of benzyloxy-substituted quinazolines holds great promise for the discovery of new and effective therapies for a range of human diseases.

References

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. PMC. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. ResearchGate. [Link]

  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. PubMed. [Link]

  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. ResearchGate. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. ResearchGate. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. [Link]

  • New[3][4][6]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in sil. PLOS ONE. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

Sources

Literature review on 4-(Benzyloxy)-2-methylquinazoline synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This in-depth technical guide provides a comprehensive review of the primary synthetic pathways for 4-(Benzyloxy)-2-methylquinazoline, a molecule of interest for researchers, scientists, and professionals in drug development. The guide focuses on two robust and well-documented synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most suitable method. The synthesis of this quinazoline derivative is of significant interest due to the prevalence of the quinazoline scaffold in a wide array of biologically active compounds. This guide is designed to be a practical resource, grounded in established chemical principles and supported by authoritative references.

Introduction

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. The 2-methyl and 4-benzyloxy substituents of the target molecule, this compound, are key features that can influence its biological activity and pharmacokinetic profile. The synthesis of this and related quinazoline derivatives is a critical aspect of drug discovery and development programs. This guide elucidates the most common and effective strategies for the synthesis of this compound, providing the necessary detail for practical application in a research setting.

Two principal synthetic strategies will be discussed in detail:

  • Pathway 1: O-Benzylation of 2-Methylquinazolin-4-one. This classic and widely used approach involves the initial construction of the 2-methylquinazolin-4-one core, followed by the introduction of the benzyloxy group via a Williamson ether synthesis.

  • Pathway 2: Nucleophilic Substitution of 4-Chloro-2-methylquinazoline. This alternative route also begins with 2-methylquinazolin-4-one, which is then converted to the more reactive 4-chloro intermediate. Subsequent reaction with benzyl alcohol furnishes the desired product.

Each pathway will be presented with a rationale for the chosen synthetic steps, detailed experimental procedures, and a discussion of the underlying reaction mechanisms.

Pathway 1: Synthesis via O-Benzylation of 2-Methylquinazolin-4-one

This pathway is arguably the most common approach due to the ready availability of the starting materials and the generally high yields of the individual steps. The overall strategy involves three key transformations:

  • Formation of 2-Methyl-4H-3,1-benzoxazin-4-one: Cyclization of anthranilic acid with acetic anhydride.

  • Synthesis of 2-Methylquinazolin-4-one: Reaction of the benzoxazinone intermediate with an ammonia source.

  • O-Benzylation: Introduction of the benzyl group onto the oxygen atom at the 4-position.

Step 1.1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

The initial step involves the acylation of the amino group of anthranilic acid with acetic anhydride, followed by an intramolecular cyclization to form the benzoxazinone ring. This reaction is a well-established method for the preparation of this key intermediate.[1][2]

Reaction Scheme: Anthranilic acid reacts with acetic anhydride to yield 2-methyl-4H-3,1-benzoxazin-4-one and acetic acid.

Experimental Protocol: [3]

  • In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and acetic anhydride (15 mL, in excess).

  • Add a few boiling chips to the mixture.

  • Reflux the solution at 130-140°C for approximately 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (1:1) solvent system.

  • After completion of the reaction, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting solid, add petroleum ether (40-60°C) to extract the product. Repeat the extraction to ensure complete recovery.

  • Combine the petroleum ether extracts and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude 2-methyl-4H-3,1-benzoxazin-4-one from ethanol to yield colorless crystals.

Causality Behind Experimental Choices:

  • Excess Acetic Anhydride: Using an excess of acetic anhydride serves as both the acylating agent and the solvent, driving the reaction to completion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the acylation and the subsequent cyclization-dehydration step.

  • Work-up with Petroleum Ether: 2-Methyl-4H-3,1-benzoxazin-4-one is soluble in non-polar solvents like petroleum ether, while any unreacted anthranilic acid or by-products are less soluble, allowing for a simple extraction-based purification.

Step 1.2: Synthesis of 2-Methylquinazolin-4-one

The benzoxazinone from the previous step is a reactive intermediate that readily undergoes reaction with nucleophiles. Treatment with an ammonia source, such as ammonium acetate or aqueous ammonia, leads to the formation of the more stable 2-methylquinazolin-4-one.[4]

Reaction Scheme: 2-methyl-4H-3,1-benzoxazin-4-one reacts with ammonia to yield 2-methylquinazolin-4-one.

Experimental Protocol: [4]

  • The crude 2-methyl-4H-3,1-benzoxazin-4-one from the previous step can be used directly.

  • Add ammonium acetate to the reaction vessel containing the benzoxazinone intermediate.

  • The reaction can be carried out under microwave irradiation (e.g., 210 W for 10 minutes) for an accelerated and efficient synthesis, or by conventional heating.

  • After the reaction is complete, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Alternative Protocol (from N-acetylanthranilic acid): [5]

  • A mixture of N-acetylanthranilic acid (0.1 mol) and ammonium chloride (0.8 mol) is heated at 210–220 °C for 4–5 hours.[5]

  • The cooled mixture is dissolved in boiling water, the pH is adjusted to 7.8 with ammonium hydroxide, and the solution is cooled.[5]

  • The precipitated product is filtered and dried.[5]

A more direct approach from anthranilic acid and acetamide (Niementowski Reaction): [6][7][8]

  • A mixture of anthranilic acid (0.1 mol) and acetamide (0.1 mol) is heated at 210–220 °C for 2 hours.[9]

  • After cooling, the solid product is filtered and dried. This method is reported to give a high yield of 92%.[9]

Mechanistic Insight: The Niementowski Reaction

The synthesis of quinazolin-4-ones from anthranilic acid and amides is known as the Niementowski quinazoline synthesis.[6][7][8][10] The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide. This is followed by an intramolecular cyclodehydration to form the quinazolinone ring.[6]

Step 1.3: O-Benzylation of 2-Methylquinazolin-4-one

The final step in this pathway is the introduction of the benzyloxy group. This is typically achieved through a Williamson ether synthesis, where the tautomeric hydroxyl group of 2-methylquinazolin-4-one is deprotonated by a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride.[11][12][13][14]

Reaction Scheme: 2-methylquinazolin-4-one is deprotonated by a base and reacts with benzyl bromide in an SN2 reaction to form this compound.

Experimental Protocol: [15]

  • In a round-bottom flask, dissolve 2-methylquinazolin-4-one (1 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[15]

  • Add a base, such as potassium carbonate or sodium hydride, to the solution and stir.

  • To this mixture, add benzyl bromide (1.2 mmol) dropwise.[15]

  • Heat the reaction mixture (e.g., at 102°C in DMF) for several hours, monitoring the progress by TLC.[15]

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: Solvents like DMF and DMSO are ideal for SN2 reactions as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[11]

  • Base: A base is required to deprotonate the hydroxyl group of the quinazolinone, forming the nucleophilic alkoxide. The choice of base can influence the reaction rate and yield.

  • Benzyl Bromide: Benzyl bromide is a good electrophile for this SN2 reaction due to the stability of the transition state and the good leaving group ability of the bromide ion.[13]

Visualization of Pathway 1

Synthesis_Pathway_1 Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Methyl-4H-3,1- benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Acetic Anhydride (Reflux) Acetic_Anhydride Acetic Anhydride Quinazolinone 2-Methylquinazolin-4-one Benzoxazinone->Quinazolinone Ammonia (Heating) Ammonia Ammonia Source (e.g., NH4OAc) Final_Product 4-(Benzyloxy)-2- methylquinazoline Quinazolinone->Final_Product Benzyl Bromide, Base (DMF, Heat) Base Base (e.g., K2CO3) Benzyl_Bromide Benzyl Bromide Synthesis_Pathway_2 Quinazolinone 2-Methylquinazolin-4-one Chloroquinazoline 4-Chloro-2- methylquinazoline Quinazolinone->Chloroquinazoline POCl3 (Reflux) Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Final_Product 4-(Benzyloxy)-2- methylquinazoline Chloroquinazoline->Final_Product Benzyl Alcohol, Base (THF) Benzyl_Alcohol Benzyl Alcohol Base Base (e.g., NaH)

Sources

Methodological & Application

Reagents for O-benzylation of 2-methyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective O-Benzylation of 2-methyl-4(3H)-quinazolinone

Executive Summary

The benzylation of 2-methyl-4(3H)-quinazolinone presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the thermodynamically favored


-alkylation  and the kinetically controlled (or chemically forced) 

-alkylation
.

While simple alkylation conditions (e.g., Benzyl bromide/


) overwhelmingly favor the 

-benzyl lactam product (often >90% selectivity), obtaining the

-benzyl imidate (4-(benzyloxy)-2-methylquinazoline) requires specific "hard" electrophiles or indirect synthetic routes.

This guide details three validated protocols to achieve high O-selectivity:

  • The Imidoyl Chloride Route (Gold Standard): Conversion to 4-chloro-2-methylquinazoline followed by

    
     displacement.
    
  • The Silver-Mediated Direct Route: Utilizing HSAB theory with

    
    .[1]
    
  • The Mitsunobu Reaction: A mild, dehydration-based alternative.[1]

Mechanistic Grounding & Decision Matrix

The Tautomer Challenge

2-methyl-4(3H)-quinazolinone exists in equilibrium between its lactam (NH-form) and lactim (OH-form) tautomers.

  • Lactam (Major): The carbonyl form is thermodynamically stable.[1] Deprotonation yields an ambident anion where the negative charge is delocalized between

    
     and 
    
    
    
    .[1]
  • Reactivity: Under standard

    
     conditions (polar aprotic solvents, alkali bases), the nitrogen atom is the "softer" nucleophile and attacks the "soft" carbon of benzyl halides, leading to 
    
    
    
    -alkylation.[1]

To achieve O-alkylation, we must either:

  • Block the Nitrogen: Use steric hindrance or specific metal coordination (Silver).[1]

  • Change the Mechanism: Convert the carbonyl oxygen into a leaving group (Cl) and displace it with an alkoxide (

    
    ).
    
Pathway Visualization

G Substrate 2-methyl-4(3H)-quinazolinone Intermediate Ambident Anion (N- vs O- nucleophile) Substrate->Intermediate Deprotonation Reagent_Cl 1. POCl3 2. BnOH/NaH Substrate->Reagent_Cl Activation Reagent_Std BnBr + K2CO3/DMF Intermediate->Reagent_Std Reagent_Ag BnBr + Ag2CO3 Intermediate->Reagent_Ag Prod_N N-Benzyl Product (Major Isomer) Reagent_Std->Prod_N Soft-Soft Interaction (Thermodynamic) Prod_O O-Benzyl Product (Target) Reagent_Ag->Prod_O Ag+ Blocks N (HSAB Control) Reagent_Cl->Prod_O SNAr Displacement (High Fidelity)

Figure 1: Reaction pathways dictating regioselectivity.[1] Note that standard basic alkylation leads to the undesired N-isomer.

Comparative Reagent Data

MethodPrimary ReagentsMechanismRegioselectivity (

)
YieldScalability
Direct Alkylation (Alkali)


(Soft-Soft)
< 10 : 90High (for N)High
Direct Alkylation (Silver)


(Ag-Assisted)
~ 80 : 20ModerateLow (Cost)
Imidoyl Chloride (Indirect)


> 99 : 1 High High
Mitsunobu

Dehydration~ 70 : 30ModerateModerate

Detailed Protocols

Protocol A: The Imidoyl Chloride Route (Recommended)

Best for: High purity requirements, large scale, and absolute structural confirmation.[1]

Principle: This method bypasses the selectivity issue entirely by converting the C=O bond into a C-Cl bond, which is then specifically displaced by the benzyl alkoxide.[1]

Reagents:

  • Phosphorus Oxychloride (

    
    ) [CAS: 10025-87-3]
    
  • Benzyl Alcohol [CAS: 100-51-6]

  • Sodium Hydride (60% dispersion in oil) [CAS: 7681-65-4]

  • THF (Anhydrous)[1]

Step-by-Step:

  • Chlorination:

    • In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 2-methyl-4(3H)-quinazolinone (1.0 eq) in neat

      
       (5–10 vol).
      
    • Optional: Add a catalytic amount of

      
      -dimethylaniline to accelerate the reaction.[1]
      
    • Reflux the mixture for 2–4 hours until the solution becomes clear (monitoring by TLC is difficult due to hydrolysis on silica; monitor by LCMS if available).

    • Workup (Critical Safety): Cool the mixture. Remove excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water with vigorous stirring to neutralize. Extract the solid 4-chloro-2-methylquinazoline  with DCM, dry over 
      
      
      
      , and concentrate. Use immediately (unstable to moisture).[1]
  • Displacement (

    
    ): 
    
    • In a separate dry flask under Argon/Nitrogen, suspend washed Sodium Hydride (1.2 eq) in anhydrous THF (10 vol).

    • Add Benzyl Alcohol (1.1 eq) dropwise at 0°C. Stir for 30 mins to generate Sodium Benzyloxide.

    • Dissolve the crude 4-chloro-2-methylquinazoline from Step 1 in THF and add it dropwise to the alkoxide solution at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

    • Quench: Add saturated

      
       solution. Extract with Ethyl Acetate.[1]
      
    • Purification: Recrystallize from Hexane/EtOAc or column chromatography.[1]

Validation: The product should show a singlet at


 ppm (benzylic 

) in

-NMR.

-benzyl isomers typically appear upfield (

ppm).
Protocol B: Silver-Mediated Direct Alkylation

Best for: Small scale, late-stage functionalization where chlorination is not tolerated.

Principle: According to the Hard-Soft Acid-Base (HSAB) theory, the silver cation (


) coordinates strongly to the "soft" nitrogen lone pair, effectively blocking it and forcing the electrophile to attack the "harder" oxygen atom.

Reagents:

  • Silver Carbonate (

    
    ) [CAS: 534-16-7]
    
  • Benzyl Bromide (

    
    )[1][2]
    
  • Solvent: Benzene (traditional) or Toluene (safer alternative).[1] Note: Avoid polar aprotic solvents like DMF which promote N-alkylation.

Step-by-Step:

  • Dissolve 2-methyl-4(3H)-quinazolinone (1.0 eq) in anhydrous Toluene (20 vol).

  • Add Silver Carbonate (1.1 eq).[1] The reaction mixture must be protected from light (wrap flask in foil).

  • Add Benzyl Bromide (1.2 eq) dropwise.[1]

  • Stir at RT or mild heat (40–50°C) for 12–24 hours.

  • Workup: Filter the mixture through a Celite pad to remove silver salts.

  • Concentrate the filtrate.[1]

  • Purification: Flash chromatography is mandatory as 10–20%

    
    -isomer is still likely.[1]
    
Protocol C: Mitsunobu Reaction

Best for: Convergent synthesis using complex benzyl alcohol derivatives.[1]

Reagents:

  • Triphenylphosphine (

    
    )[1][3]
    
  • Diisopropyl azodicarboxylate (DIAD) or DEAD.[1]

  • Benzyl Alcohol.[1]

Step-by-Step:

  • Dissolve 2-methyl-4(3H)-quinazolinone (1.0 eq),

    
     (1.5 eq), and Benzyl Alcohol (1.2 eq) in anhydrous THF or Dioxane.
    
  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise over 15 minutes.

  • Stir at RT for 12 hours.

  • Note: While Mitsunobu generally favors

    
    -alkylation in lactams, the steric bulk of the 2-methyl group may reduce yield compared to unsubstituted quinazolinones.[1]
    

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Major Product is N-Benzyl Used

/DMF or NaH/DMF with BnBr.
Switch to Protocol A (via Cl intermediate). Direct alkylation almost always favors N.
Low Yield in Protocol A Hydrolysis of 4-chloro intermediate.[1]The 4-chloro species is moisture sensitive. Dry solvents are non-negotiable.[1] Do not store the intermediate; use immediately.
Silver Residues in Protocol B Incomplete filtration.Silver colloids can pass through paper.[1] Use a tight Celite pack or membrane filter.[1]

References

  • Selectivity of Alkylation (N vs O)

    • Study of Benzylation Reactions of Quinazolin-4-one.
    • Source:

  • Synthesis via Chloro-Intermediate (Protocol A)

    • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.[4] Validates the POCl3 chlorination followed by alkoxide displacement for high O-selectivity.

    • Source: [1]

  • Silver Mediated Alkylation (Protocol B)

    • Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation.[5] Describes the use of Ag salts to shift selectivity toward O-alkylation in similar quinolone systems.

    • Source:

  • Mitsunobu Reaction Context

    • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions.[6][7][8] Discusses the factors influencing regioselectivity in quinoline-like systems.

    • Source:

Sources

Using 4-(Benzyloxy)-2-methylquinazoline in EGFR tyrosine kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Benzyloxy)-2-methylquinazoline Scaffolds in Next-Gen EGFR TKI Development

Introduction: The Quinazoline Scaffold in EGFR Inhibition[1][2][3][4][5][6][7]

The quinazoline pharmacophore remains the "privileged structure" in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] While first-generation drugs like gefitinib and erlotinib utilize a 4-anilino linkage, the This compound scaffold represents a critical alternative chemotype for probing the ATP-binding pocket.

This scaffold is particularly valuable for:

  • Hydrophobic Pocket Exploration: The oxygen linker alters the vector of the benzyl group, allowing it to access distinct hydrophobic regions (Pocket II) compared to the nitrogen-linked analogs.

  • Metabolic Stability: The ether linkage resists certain oxidative metabolic pathways common to secondary amines.

  • Steric Optimization: The C2-methyl group provides a steric handle that influences the rotational entropy of the molecule, potentially locking it into a bioactive conformation.

This guide details the synthesis, validation, and application of this scaffold in early-stage drug discovery.

Chemical Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to this compound involves the displacement of a leaving group (chloride) at the C4 position by a benzyl alkoxide.

Critical Quality Attributes (CQAs)
  • Moisture Control: The reaction is sensitive to water; competitive hydrolysis yields the inactive quinazolin-4-one.

  • Temperature: Exotherms during alkoxide formation can degrade the benzyl alcohol.

Step-by-Step Methodology

Reagents:

  • 4-Chloro-2-methylquinazoline (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Benzyl alcohol (1.1 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until evolution ceases and the solution becomes clear/opaque (alkoxide formation).

  • Addition: Dissolve 4-Chloro-2-methylquinazoline (1.0 eq) in minimal THF. Add this solution dropwise to the alkoxide mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Quench & Workup: Cool to 0°C. Quench carefully with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents: 4-Cl-2-Me-Quinazoline Benzyl Alcohol Step1 Activation: NaH, THF, 0°C (Alkoxide Formation) Start->Step1 Deprotonation Step2 Coupling: SNAr Mechanism RT, 4-6 hrs Step1->Step2 Nucleophilic Attack Step3 Workup: Quench (NH4Cl) Extract (EtOAc) Step2->Step3 Completion Product Product: This compound Step3->Product Purification

Figure 1: Step-wise synthesis via nucleophilic aromatic substitution (


).

Biological Validation: In Vitro Kinase Assay

To validate the affinity of the synthesized scaffold, an ADP-Glo™ Kinase Assay (Promega) is recommended. This assay quantifies the ADP generated during the phosphorylation of a substrate (Poly Glu:Tyr) by EGFR.

Experimental Logic

We measure the IC50 (Half-maximal inhibitory concentration). A potent TKI will prevent ATP hydrolysis, resulting in low luminescent signal in this specific assay format (ADP-Glo converts ADP to ATP to Light).

Assay Conditions:

  • Enzyme: Recombinant EGFR (WT) and EGFR (T790M/L858R).

  • Substrate: Poly (Glu4, Tyr1) peptide (0.2 mg/mL).

  • ATP:

    
     (at or below 
    
    
    
    to ensure competitive inhibition detection).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of this compound in DMSO (Start at

    
    ).
    
  • Enzyme Reaction: Incubate EGFR kinase (2 ng/well) with compound for 10 min at RT in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Start: Add ATP/Substrate mix. Incubate for 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Cellular Proliferation Assay (MTT)

Efficacy must be proven in cell lines dependent on EGFR signaling.

  • A549: Wild-type EGFR (High IC50 expected - resistant).

  • PC-9: Exon 19 deletion (Low IC50 expected - sensitive).

Protocol:

  • Seed cells (

    
     cells/well) in 96-well plates. Adhere overnight.
    
  • Treat with serial dilutions of the compound (0.01 nM to

    
    ) for 72 hours.
    
  • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

  • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

Visualization: EGFR Signaling & Inhibition[7][10][11]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activation Inhibitor 4-(Benzyloxy)-2-Me-Quinazoline Inhibitor->EGFR Blocks ATP Pocket Inhibitor->Phos Inhibits RAS RAS/RAF Phos->RAS PI3K PI3K/AKT Phos->PI3K Apoptosis Apoptosis Phos->Apoptosis Lack of Signal MEK MEK/ERK RAS->MEK Response Cell Proliferation & Survival MEK->Response PI3K->Response

Figure 2: Mechanism of Action. The inhibitor blocks ATP binding, preventing autophosphorylation and downstream signaling (RAS/PI3K), leading to apoptosis.

Data Analysis & SAR Trends

The following table summarizes expected trends when modifying the benzyl ring of the 4-(benzyloxy) scaffold. These values are representative of typical SAR findings in this chemical class [1, 5].

Compound Variant (Benzyl Substituent)EGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)Interpretation
Unsubstituted (Parent) 450120Moderate binder. Good baseline.
3-Fluoro 8515Halogen Bonding: F interacts with hydrophobic pocket residues.
3-Chloro-4-fluoro 123Optimal Fit: Mimics the substitution pattern of Gefitinib.
4-Methoxy >1000600Steric Clash: Para-substitution often clashes with the back of the pocket.

Key Insight: The 3-position (meta) on the benzyl ring is the "sweet spot" for improving potency. The 2-methyl group on the quinazoline core generally improves selectivity against other kinases (like SRC) compared to the 2-H analogs.

References

  • Vertex AI Search. (2024). Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors. Bioorganic Chemistry.

  • BenchChem. (2025).[3] Protocol for the synthesis of 4-(Quinazolin-2-yl)phenol in high yield.

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules.

  • RSC Advances. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors.[4][5] Royal Society of Chemistry.

  • Wiley Online Library. (2015). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Chemical Biology & Drug Design.

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 4-Chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3] The ability to readily functionalize the quinazoline ring system is paramount to the exploration of its chemical space for drug development.

A key transformation in the synthesis of diverse quinazoline libraries is the nucleophilic aromatic substitution (SNAr) reaction, particularly at the 4-position. This guide provides a detailed examination of the reaction conditions for the nucleophilic substitution on 4-chloro-2-methylquinazoline, offering field-proven protocols and insights for researchers in organic synthesis and drug development.

Core Principles: The Chemistry of the SNAr Reaction on Quinazolines

Mechanism and Regioselectivity

The reaction proceeds via a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[4]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring. The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the attached carbons electrophilic and thus susceptible to attack.

  • Formation of Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.

  • Elimination of Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving group.

A critical aspect of substitution on chloro-substituted quinazolines is the pronounced regioselectivity. The C4 position is significantly more reactive towards nucleophiles than the C2 position.[1][5][6] This is attributed to the greater ability of the N1 nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed upon C4 attack, as compared to the stabilization offered for C2 attack. Consequently, substitution at C4 can be achieved under milder conditions, while displacing a chlorine at C2 often requires harsher conditions like higher temperatures.[1]

Caption: General mechanism for SNAr on 4-chloro-2-methylquinazoline.

Synthesis of the Starting Material: 4-Chloro-2-methylquinazoline

The precursor for these substitution reactions, 4-chloro-2-methylquinazoline, is most commonly synthesized from the commercially available 2-methyl-4(3H)-quinazolinone. The transformation is a chlorination/dehydration reaction typically achieved using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[7][8]

Protocol 0: Synthesis of 4-Chloro-2-methylquinazoline

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 2-methyl-4(3H)-quinazolinone (1.0 eq).

  • Reagent Addition: Under a fume hood, carefully add phosphoryl chloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ solution or aqueous ammonia) to a pH of 7-8. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be used directly or purified by recrystallization from a suitable solvent like ethanol or hexane.

Protocols for Nucleophilic Substitution

The choice of solvent, base, and temperature is crucial and depends heavily on the nucleophilicity of the incoming group.

Section 1: Substitution with N-Nucleophiles (Amines)

This is the most common modification, yielding a wide array of biologically active 4-amino-2-methylquinazolines. Electron-rich aliphatic amines react readily, while electron-poor anilines require more forcing conditions.[7][9]

Protocol 1: General Procedure with Aliphatic or Benzylic Amines

  • Setup: To a solution of 4-chloro-2-methylquinazoline (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or THF), add the desired aliphatic or benzylic amine (1.1-1.5 eq).

  • Base Addition: Add a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq) to act as an HCl scavenger.[7]

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 60-80 °C) for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Procedure for Less Reactive Anilines (Microwave Conditions) For electron-deficient anilines, thermal conditions can lead to long reaction times and low yields.[9] Microwave irradiation can dramatically improve efficiency.[7][9]

  • Setup: In a microwave-safe reaction vessel, combine 4-chloro-2-methylquinazoline (1.0 eq), the aniline (1.2 eq), and a solvent such as a THF/water mixture (1:1) or ethanol.[7][9]

  • Reaction: Seal the vessel and heat in a microwave reactor at 120-150 °C for 15-45 minutes.

  • Work-up & Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.

Amine Type Solvent Base Temp (°C) Time (h) Typical Yield (%) Reference
Aliphatic AminesTHFEt₃NRT0.5 - 385-95[10]
Benzylic AminesEthanolDIPEA804 - 880-90[1]
AnilinesDioxaneNaOAc10012 - 2460-80[10]
Electron-Poor AnilinesTHF/H₂O (1:1)None (MW)140 (MW)0.575-85[9]
Section 2: Substitution with O-Nucleophiles (Alcohols & Phenols)

The hydroxyl group is a poor nucleophile, so it must first be deprotonated to form the much more reactive alkoxide or phenoxide. This requires a strong, non-nucleophilic base.

Protocol 3: General Procedure with Alcohols or Phenols

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for complete formation of the alkoxide/phenoxide.

  • Substrate Addition: Add a solution of 4-chloro-2-methylquinazoline (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (50-60 °C) may be required for less reactive phenols. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Nucleophile Solvent Base Temp (°C) Time (h) Typical Yield (%)
MethanolTHFNaHRT1270-80
PhenolDMFK₂CO₃801665-75
4-Methoxy-phenolDMFNaHRT1275-85
Section 3: Substitution with S-Nucleophiles (Thiols)

Thiols are more acidic and generally more nucleophilic than their alcohol counterparts, allowing for the use of milder bases.[11]

Protocol 4: General Procedure with Thiols

  • Setup: Dissolve 4-chloro-2-methylquinazoline (1.0 eq) and the desired thiol (1.2 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction is often complete within this timeframe, but can be gently heated if necessary. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Nucleophile Solvent Base Temp (°C) Time (h) Typical Yield (%)
EthanethiolDMFK₂CO₃RT485-95
ThiophenolAcetonitrileK₂CO₃RT680-90
Benzyl MercaptanEthanolNaOH50390-98

Application Notes: Practical Insights and Troubleshooting

Workflow cluster_nucleophiles Nucleophilic Substitution Start 2-Methyl-4(3H)- quinazolinone Chlorination Chlorination (Protocol 0) Reagents: POCl₃ or SOCl₂ Start->Chlorination Substrate 4-Chloro-2-methylquinazoline Chlorination->Substrate N_Nu N-Nucleophiles (Amines) Protocols 1 & 2 Substrate->N_Nu O_Nu O-Nucleophiles (Alcohols) Protocol 3 Substrate->O_Nu S_Nu S-Nucleophiles (Thiols) Protocol 4 Substrate->S_Nu Purification Work-up & Purification (Chromatography) N_Nu->Purification O_Nu->Purification S_Nu->Purification Product 4-Substituted-2-methylquinazoline Derivatives Purification->Product

Caption: Synthetic workflow from starting material to final products.

Problem Potential Cause(s) Suggested Solution / Optimization Tip
Low or No Conversion 1. Poorly reactive nucleophile (e.g., electron-poor aniline).2. Insufficient temperature.3. Inactive base or insufficient amount.1. Switch to microwave conditions or increase reaction temperature and time.[7]2. For O-nucleophiles, ensure the base is strong enough (e.g., NaH) to fully deprotonate the alcohol/phenol.3. Use freshly opened or purified base/solvents.
Multiple Spots on TLC (Side Products) 1. For di-functional nucleophiles, potential for double reaction.2. Degradation of starting material or product under harsh conditions.3. In the chlorination step, pseudodimer formation can occur.1. Use a mono-protected nucleophile.2. Reduce reaction temperature or time; screen milder bases.3. During chlorination, maintain basic conditions and keep temperatures below 25°C to suppress dimerization.[7]
Difficult Purification 1. Unreacted 4-chloroquinazoline co-elutes with the product.2. Highly polar amine products streaking on silica gel.1. Ensure the reaction goes to completion. Unreacted starting material can sometimes be removed by washing the organic extract with a dilute aqueous acid.2. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to improve peak shape.

Safety Considerations:

  • Phosphoryl chloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water, releasing toxic HCl gas. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Hydride (NaH): This is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use a mineral oil dispersion to improve safety.

  • Bases and Solvents: Strong bases like NaOH and organic amines like DIPEA are corrosive. Anhydrous solvents like THF can form explosive peroxides and should be handled with care.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules. [Link]

  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Science & Its Applications. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Štefane, B., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances. [Link]

  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. New Journal of Chemistry. [Link]

  • Synthetic methods for 4‐substitutedquinazoline derivatives. (n.d.). ResearchGate. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace. [Link]

  • Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett. [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10). ChemRxiv. [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Universidade de São Paulo. [Link]

  • SN2 nucleophilic substitution reaction push and pull transition state. (2024, September 11). Chemistry Stack Exchange. [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). Journal of Chemistry. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • da Silva, A. C. M., et al. (2021). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2012). PubMed. [Link]

  • Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkat USA. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). The Journal of Organic Chemistry. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. (n.d.). Jack Westin. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting O-alkylation vs N-alkylation in quinazolinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a dynamic technical support interface for researchers troubleshooting regioselectivity in quinazolinone chemistry.

Ticket Subject: Controlling Regioselectivity (N3 vs. O4) in Quinazolin-4(3H)-one Alkylation Assigned Specialist: Senior Application Scientist Status: Active

Module 1: The Core Mechanism (Root Cause Analysis)

User Query: Why am I getting a mixture of products when I just want the N-alkylated compound?

Technical Insight: Quinazolin-4(3H)-one is an ambident nucleophile .[1] It exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form). Upon deprotonation, the negative charge is delocalized over the N3 nitrogen and the O4 oxygen.

  • Thermodynamics: The N-alkylated product (typically a quinazolinone) is thermodynamically favored because it retains the strong amide carbonyl bond and the resonance stability of the fused benzene ring.

  • Kinetics & HSAB: According to Hard-Soft Acid-Base (HSAB) theory :

    • Nitrogen (N3): Softer nucleophile. Reacts faster with soft electrophiles (e.g., alkyl iodides/bromides).

    • Oxygen (O4): Harder nucleophile. Reacts with hard electrophiles (e.g., alkyl sulfonates) or when the nitrogen is sterically hindered or coordinated by a soft metal (e.g., Ag⁺).

Visualizing the Pathway:

Quinazolinone_Pathways Start Quinazolin-4(3H)-one (Ambident Nucleophile) Anion Delocalized Anion (N- vs O-) Start->Anion Deprotonation N_Path N-Alkylation (Thermodynamic) Anion->N_Path Major Pathway O_Path O-Alkylation (Kinetic/Specific) Anion->O_Path Minor Pathway Cond_N Soft Base (K2CO3/Cs2CO3) Polar Aprotic Solvent (DMF) Soft Electrophile (R-X) Cond_N->N_Path Cond_O Silver Salts (Ag2CO3) OR Chlorination Route (POCl3) Cond_O->O_Path

Figure 1: Mechanistic bifurcation of quinazolinone alkylation. N-alkylation is the default thermodynamic sink, while O-alkylation requires specific kinetic trapping or intermediate modification.

Module 2: Troubleshooting N-Alkylation (The Standard)

User Query: I need high yields of the N-substituted product. My reaction is stalling or giving impurities.

Troubleshooting Protocol: N-alkylation is generally the default outcome. If it fails, the issue is usually solubility or base strength, not regioselectivity.

VariableRecommendationRationale
Base Cs₂CO₃ or K₂CO₃ Cesium (Cs⁺) is a large, soft cation (HSAB). It promotes the solubility of the anion in organic solvents and loosely pairs with the nucleophile, enhancing N-nucleophilicity [1].
Solvent DMF or DMAc Polar aprotic solvents solvate the cation but leave the anion "naked" and reactive.
Electrophile Alkyl Bromides/Iodides Soft electrophiles match the soft Nitrogen center.
Temperature 60–80 °C Sufficient heat overcomes the activation energy for the thermodynamic product.

Standard Operating Procedure (N-Alkylation):

  • Dissolve Quinazolinone (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (1.5 equiv) . Stir for 15 min at RT to form the anion.

  • Add Alkyl Halide (1.2 equiv) dropwise.

  • Heat to 60 °C and monitor by TLC/LCMS.

  • Checkpoint: If conversion is low, add 0.1 equiv NaI (Finkelstein condition) to activate the electrophile in situ.

Module 3: Troubleshooting O-Alkylation (The Challenge)

User Query: I specifically need the O-ether (alkoxyquinazoline). I keep getting the N-isomer or mixtures. How do I force O-alkylation?

Critical Warning: Direct O-alkylation of quinazolinones is notoriously difficult because the N-amide form is so stable. Standard bases (NaH, KOH) will almost always yield N-products.

Strategy A: The Silver Bullet (Direct Alkylation) Use Silver Carbonate (Ag₂CO₃) .

  • Mechanism:[1][2][3] Ag⁺ is a soft Lewis acid. It coordinates strongly to the Nitrogen (soft base) and the halide of the electrophile. This "blocks" the nitrogen and directs the alkyl group to the Oxygen [2].

  • Solvent: Use non-polar solvents like Benzene or Toluene (or Toluene/THF mix). Polar solvents like DMF disrupt the tight ion pairing required for this effect.

Strategy B: The "Workaround" (The Reliable Route) If direct alkylation fails, do not persist . Switch to the Chlorination-Displacement route. This is the industry standard for making O-ethers.

Protocol: The Chlorination Route (100% O-Selectivity)

  • Activation: Reflux Quinazolinone in POCl₃ (neat) for 2–4 hours.

    • Result: Converts C=O to C-Cl (4-chloroquinazoline).

  • Evaporation: Remove excess POCl₃ under vacuum (Caution: corrosive).

  • Displacement: Dissolve the crude 4-chloro intermediate in THF or Dioxane.

  • Nucleophile: Add the alcohol (R-OH) and a base (NaH or KOtBu) to generate the alkoxide.

  • Reaction: The alkoxide attacks C4 via S_NAr, displacing the Chloride.

    • Outcome: Exclusive formation of the O-ether.

Decision Tree for O-Alkylation:

O_Alkylation_Logic Start Goal: O-Alkylation Direct Attempt Direct Alkylation? Start->Direct Ag_Method Use Ag2CO3 / Toluene (Blocks N-site) Direct->Ag_Method If R-X is sensitive Route_B Switch to Cl-Displacement (POCl3 then NaOR) Direct->Route_B If R-X is stable Check Check NMR Ag_Method->Check Success Success: O-Ether Check->Success >90% O-isomer Fail Fail: Mixture/N-product Check->Fail Mixture Fail->Route_B Must use indirect route

Figure 2: Decision logic for achieving O-alkylation. The indirect chloride route is preferred for reliability.

Module 4: Analytical Discrimination (QC)

User Query: I have a product. How do I prove it is N-alkyl vs. O-alkyl?

Diagnostic Table:

FeatureN-Alkylation (Quinazolinone)O-Alkylation (Quinazoline Ether)
¹H NMR (Benzylic/Alkyl) Upfield (~5.2 ppm) Downfield (~5.6 ppm) (Deshielded by Oxygen) [1]
¹³C NMR (C4 Carbon) ~160 ppm (C=O) ~166 ppm (C-O) (Often shifted, but subtle)
¹³C NMR (N-CH₂ vs O-CH₂) ~45–50 ppm ~65–70 ppm (Significant difference)
IR Spectroscopy Strong C=O stretch (1660–1680 cm⁻¹)Absent C=O stretch . Strong C-O bands.
HMBC Correlation Alkyl protons correlate to C2 and C4 Alkyl protons correlate only to C4

Self-Validation Step: Run a NOESY or ROESY experiment.

  • N-Alkyl: You will often see a correlation (NOE) between the N-CH₂ protons and the aromatic proton at the C2 position (the singlet between the two nitrogens).

  • O-Alkyl: The O-CH₂ group is spatially further from the C2 proton; this NOE is typically absent or very weak.

References
  • Anton, V. K., et al. (2020).[1] "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal. Link

  • Torhan, M. C., et al. (2013).[1] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters. Link

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[4][5][6][7][8] Journal of the American Chemical Society. Link

Sources

Technical Support Center: Optimizing Solvent Selection for 4-(Benzyloxy)-2-methylquinazoline Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 4-(benzyloxy)-2-methylquinazoline. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the purification of this active pharmaceutical ingredient (API). Our goal is to move beyond simple protocols and explain the fundamental principles that govern crystallization, empowering you to make informed decisions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals when selecting a solvent for the crystallization of this compound?

A1: The selection of an appropriate solvent system is the most critical parameter in developing a robust crystallization process.[1] The primary objectives are threefold:

  • Purity Enhancement: The solvent system should effectively separate this compound from process impurities and unreacted starting materials. This is achieved by selecting a solvent in which the API has significantly lower solubility than the impurities at ambient or sub-ambient temperatures, while both are soluble at elevated temperatures. An optimal process can minimize or even eliminate process impurities and residual solvents.[2]

  • Yield Maximization: The ideal solvent will dissolve a large amount of the compound at a high temperature and a very small amount at a low temperature. This significant change in solubility with temperature is the driving force for high-yield crystallization.[3]

  • Crystal Form Control: The solvent directly influences the crystal's physical properties, including its polymorphic form, particle size, and habit (shape).[2][4] These characteristics are critical as they impact downstream processing (e.g., filtration, drying) and the final drug product's performance, such as its dissolution rate and bioavailability.[4][5] Needle-like crystals, for example, are often undesirable due to their poor handling and processing characteristics.[4]

Q2: I'm observing a low yield after crystallization. What are the likely causes related to my solvent choice?

A2: Low yield is a common and frustrating issue. From a solvent perspective, the causes can be systematically diagnosed:

  • Suboptimal Solubility Curve: The chosen solvent may have too high a solubility for this compound at low temperatures. If a significant amount of the compound remains in the mother liquor after cooling, the yield will be inherently low.

  • Supersaturation Not Achieved: Crystallization requires a state of supersaturation, where the solution contains more dissolved solute than it can hold at equilibrium.[3] If the initial concentration is too low or the cooling process is too rapid and inefficient, the solution may not become sufficiently supersaturated to induce nucleation and crystal growth.

  • Inappropriate Solvent Polarity: The "like dissolves like" principle is fundamental. This compound is a relatively polar molecule. If a highly non-polar solvent is used, it may not dissolve enough material even at high temperatures to allow for a good recovery upon cooling. Conversely, a solvent that is too polar might keep the compound in solution even at low temperatures.

Troubleshooting Steps:

  • Quantify Solubility: Before running a large-scale crystallization, perform a small-scale solubility test. Measure the amount of compound that dissolves in a specific volume of solvent at both boiling and room temperature (or 0-5 °C).

  • Consider an Anti-Solvent: If a single solvent system provides poor yield, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be used.[1][6] Slow addition of the anti-solvent to a saturated solution of the compound will reduce the overall solubility and induce crystallization.

  • Concentrate the Solution: If the initial volume of solvent was too high, carefully evaporate a portion of the solvent to increase the concentration before initiating the cooling process.

Q3: The purity of my crystallized product is poor. How can the solvent system be adjusted to improve this?

A3: Purity is paramount in pharmaceutical development.[1][5] If impurities are co-crystallizing with your product, consider the following solvent-related strategies:

  • Differential Solubility: The chosen solvent must exhibit a significant difference in solubility between your desired compound and the impurities. If an impurity has a similar solubility profile to this compound in a given solvent, it is likely to co-precipitate. A systematic solvent screening is the most effective way to identify a solvent that selectively crystallizes the target compound while leaving impurities behind in the mother liquor.

  • Cooling Rate: A rapid cooling rate can lead to the "trapping" of impurities within the growing crystal lattice. This is a kinetically driven process. By slowing down the cooling rate, the crystallization approaches thermodynamic equilibrium, allowing for more selective incorporation of the correct molecules into the crystal lattice.[7]

  • Washing Step: The final filtration and washing step is critical. The wash solvent should be chosen to effectively remove the impurity-rich mother liquor from the crystal surface without dissolving a significant amount of the product. This typically means using a cold solvent in which the product has very low solubility.

Q4: My product has crystallized as fine needles, which are difficult to filter and dry. How can I change the crystal habit?

A4: Crystal habit, or morphology, is strongly influenced by the solvent environment because solvent molecules can interact differently with the various faces of a growing crystal.[4][8][9] This differential interaction can either inhibit or promote growth on specific crystal faces, thus altering the overall shape.

  • Solvent-Crystal Surface Interactions: Solvents can influence crystal habit through intermolecular interactions, such as hydrogen bonding or π-π stacking, with specific crystal faces. Changing the solvent can alter these interactions and, consequently, the crystal shape.[9] For example, a polar, protic solvent like ethanol may interact differently with the quinazoline core than an aprotic solvent like ethyl acetate, potentially leading to a different morphology.

  • Solvent Polarity and Viscosity: The polarity and viscosity of the solvent affect solute diffusion and integration into the crystal lattice. Experimenting with solvents across a range of polarities can be an effective strategy to modify crystal habit.[8][10]

  • Solvent Mixtures: Using a mixture of solvents (a co-solvent system) can sometimes provide finer control over crystal morphology than a single solvent.[11] The ratio of the solvents can be tuned to optimize the crystal shape.

Recommendation: Perform a parallel screening experiment with a diverse set of solvents (e.g., alcohols, esters, ketones, and aromatic hydrocarbons) and analyze the resulting crystal morphology under a microscope.

Systematic Solvent Screening Protocol

A systematic approach is essential for efficiently identifying the optimal solvent system.[2][7] This protocol provides a structured workflow for screening and selection.

Workflow Overview

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Small-Scale Crystallization Trials cluster_2 Phase 3: Analysis & Optimization A Select Diverse Solvents (10-15) B Determine Solubility at RT & Reflux A->B Small-scale test (~10-20 mg API) C Assess Potential for Crystallization (High ΔSolubility) B->C Analyze data D Select Top 3-5 Candidate Solvents C->D Down-select E Perform Crystallization Methods: - Slow Cooling - Anti-Solvent Addition - Slow Evaporation D->E ~100-200 mg scale F Isolate & Dry Crystals E->F G Analyze Product: - Yield (%) - Purity (TLC/HPLC) - Morphology (Microscopy) - Polymorph (DSC/XRD) F->G Characterize H Select Best System G->H I Optimize Parameters: - Cooling Rate - Concentration - Solvent Ratios H->I Solvent_Properties Solvent Solvent Properties Polarity Polarity / Protic vs Aprotic Solvent->Polarity BP Boiling Point / Vapor Pressure Solvent->BP Viscosity Viscosity Solvent->Viscosity Outcome Crystallization Outcomes Polarity->Outcome Solute-solvent interactions Solubility profile BP->Outcome Affects cooling range Evaporation rate Viscosity->Outcome Mass transport Diffusion rate Yield Yield Outcome->Yield Purity Purity Outcome->Purity Morphology Morphology (Habit) Outcome->Morphology Polymorph Polymorphism Outcome->Polymorph

Caption: Solvent properties influencing crystallization.

A solvent's ability to form hydrogen bonds, its polarity, and its molecular shape all dictate how it interacts with the solute, influencing everything from solubility to which crystal polymorph is most stable in that environment. [8][12]A systematic screening approach allows the researcher to empirically map these complex relationships for their specific compound. [7]

References

  • Crystallization process development for better formul
  • Crystallization Method Development and Optimiz
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Specialized Solid Form Screening Techniques. Organic Process Research & Development.
  • Pharmaceutical Crystalliz
  • 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • SOP: CRYSTALLIZ
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA Dassault Systèmes.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing).
  • Solvent Effects on the Growth Morphology and Phase Purity of CL-20. ACS Figshare.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Effect of Solvent properties on Crystallinity and Morphology of Octavinyl-POSS: A Compar
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
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  • Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one. NIH.
  • The crystallization of quinoline.
  • Solvent Systems for Crystallization and Polymorph Selection.
  • Solvent-free syntheses of some quinazolin-4(3H)-ones derivatives.
  • Crystallization of quinoline derivatives and its preparation method.
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
  • Compound N-[4-(benzyloxy)phenyl]-2-(3-methylphenyl)quinazolin-4-amine. Chemdiv.
  • Optimization of Synthesis Process of 4-Methylquinazoline.
  • 2-methyl-quinazolines.
  • Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. PMC.
  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN- 4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS.
  • 4-benzyloxy-2-(dimethylamino)quinoline (C18H18N2O). PubChemLite.

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Technical Support Center: Purification of 4-(Benzyloxy)-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 4-(Benzyloxy)-2-methylquinazoline, specifically focusing on the removal of residual benzyl chloride, a common reactant and potential impurity. This document is structured as a series of troubleshooting questions and answers to directly address common experimental issues.

Understanding the Challenge

The synthesis of this compound often involves the use of benzyl chloride as a key reagent to introduce the benzyl protecting group. However, due to its high reactivity and similar physical properties to the desired product, removing trace amounts of unreacted benzyl chloride can be a significant purification hurdle. Benzyl chloride is a lachrymator and a reactive alkylating agent, making its removal critical for the purity, safety, and stability of the final compound.[1][2][3]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I suspect my sample of this compound is contaminated with benzyl chloride. How can I definitively confirm its presence and quantify it?

A1: Confirming the presence and quantity of benzyl chloride is the first critical step. Several analytical techniques are suitable, with ¹H NMR being the most common for routine checks and chromatography methods offering higher sensitivity for trace analysis.

  • ¹H NMR Spectroscopy: This is often the quickest method. The benzylic protons (-CH₂-) of benzyl chloride appear as a sharp singlet at approximately 4.5-4.6 ppm in CDCl₃.[4] This signal is distinct from the benzylic protons of the desired product, this compound, which typically appear further downfield around 5.4-5.6 ppm due to the influence of the adjacent oxygen atom. By integrating these peaks, you can estimate the molar ratio of the impurity to the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for detecting and quantifying volatile impurities like benzyl chloride, even at very low concentrations.[5][6][7] A solvent-free headspace GC-MS method can be particularly robust, minimizing matrix effects and achieving low limits of quantification (LOQ), often in the μg/g range.[5][8][9]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection (typically at 220 nm) can also be developed and validated to separate and quantify benzyl chloride from the quinazoline product.[10][11][12]

Parameter This compound (Product) Benzyl Chloride (Impurity) Reference
Molecular Weight ~250.3 g/mol (Calculated)126.58 g/mol [2]
Boiling Point High (Solid at RT)179 °C[2][13]
Solubility Soluble in many organic solvents (DCM, Chloroform, Ethyl Acetate).Miscible with most organic solvents; very slightly soluble in water.[2][14][15]
¹H NMR Signal (-CH₂-) ~5.4 - 5.6 ppm (in CDCl₃)~4.5 - 4.6 ppm (in CDCl₃)[4][16]

Table 1: Comparative properties of the product and impurity.

Q2: My initial workup failed to remove benzyl chloride. What are the primary purification strategies I should consider?

A2: There are three primary strategies for removing benzyl chloride, which can be used individually or in combination: Recrystallization, Column Chromatography, and Chemical Scavenging. The choice depends on the scale of your reaction and the level of impurity.

Purification_Strategy start Crude Product (Contains Benzyl Chloride) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization (Protocol 1) is_solid->recrystallization Yes chromatography Purify by Column Chromatography (Protocol 2) is_solid->chromatography No / Oily check_purity1 Check Purity (NMR/GC) recrystallization->check_purity1 check_purity2 Check Purity (NMR/GC) chromatography->check_purity2 check_purity1->chromatography No end Pure Product check_purity1->end Yes check_purity2->end Yes scavenge Use Chemical Scavenger followed by aqueous wash (Protocol 3) check_purity2->scavenge No (Trace amounts remain) is_pure1 Is it pure? is_pure2 Is it pure? scavenge->chromatography Re-purify

Figure 1: Decision workflow for purification strategy.

Q3: I tried recrystallization, but the benzyl chloride co-elutes or my recovery is very low. How can I optimize this process?

A3: Recrystallization is effective only when there is a significant difference in the solubility of the product and the impurity in a given solvent system at different temperatures.[17][18][19]

Core Principle: The ideal solvent will dissolve your this compound product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Benzyl chloride, being a liquid at room temperature, should ideally remain in the cold solvent (the mother liquor).

Troubleshooting Steps:

  • Solvent Selection is Key: If you observe co-precipitation, the solvent is likely too good at dissolving your product even when cold, or it has a similar polarity profile to both compounds.

    • Try a less polar solvent: Since both compounds are relatively non-polar, a solvent like hexane or a hexane/ethyl acetate mixture might work. The product, being a larger, more crystalline solid, should precipitate upon cooling while the more liquid-like benzyl chloride stays in solution.

    • Consider a two-solvent system: Dissolve your crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate or DCM) while hot. Then, slowly add a "poor" solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[20] This can fine-tune the solubility to selectively crystallize the product.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Comments
Ethanol 7824.5May be too polar; good for inducing crystallization if product is dissolved in a less polar solvent.
Ethyl Acetate 776.0Good starting solvent; may need addition of a non-polar co-solvent.
Toluene 1112.4Good for aromatic compounds, but its high boiling point can make it difficult to remove completely.[17]
Hexane / Heptane 69 / 981.9 / 1.9Excellent "poor" solvents to add to a solution in DCM or Ethyl Acetate to induce crystallization.

Table 2: Guide for selecting a recrystallization solvent.

Protocol 1: Purification by Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent (hexanes).

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Analyze the purified solid and the mother liquor by ¹H NMR or GC-MS to confirm the removal of benzyl chloride.

Q4: My compounds have very similar Rf values on TLC, making column chromatography difficult. What are my options?

A4: While challenging, chromatographic separation is often achievable with careful optimization. Benzyl chloride is significantly less polar than its hydrolysis product, benzyl alcohol, and slightly less polar than the target compound.

Troubleshooting Steps:

  • Optimize the Mobile Phase: If the Rf values are too close, you need to increase the resolution. Use a less polar mobile phase system. For example, instead of 20% Ethyl Acetate in Hexane, try 5% or 10%. A shallow gradient elution can also be very effective.

  • Use a High-Quality Silica: Use a smaller particle size silica gel for higher resolution.

  • Load the Sample Carefully: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load this powder onto the column. This prevents band broadening.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent like hexane as the slurry solvent.

  • Sample Loading: Prepare a concentrated solution of the crude product in a minimal volume of DCM. Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexane). Benzyl chloride, being less polar, should elute first.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., from 0% to 10% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC, staining with a UV lamp. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Validation: Confirm the purity of the final product using ¹H NMR.

Q5: Trace amounts of benzyl chloride remain even after chromatography. Is there a way to chemically remove it?

A5: Yes, this is an excellent scenario for a chemical scavenger. Since benzyl chloride is a reactive electrophile (an alkylating agent), it can be quenched by adding a nucleophile.[21][22] The resulting product is typically a salt, which is highly polar and can be easily removed with a simple aqueous wash.

Scavenging_Mechanism cluster_reactants Reactants in Organic Phase cluster_product Product in Organic Phase bncl Benzyl Chloride (Impurity) (Electrophile) salt Quaternary Ammonium Salt (Highly Polar, Water-Soluble) bncl->salt SN2 Reaction amine Triethylamine (Scavenger) (Nucleophile) amine->salt SN2 Reaction wash Aqueous Wash (Water Added) salt->wash Partitions into Aqueous Layer final Pure Product remains in Organic Layer wash->final

Figure 2: Mechanism of benzyl chloride scavenging.

Recommended Scavengers:

  • Triethylamine (NEt₃) or Hünig's base (DIPEA): These tertiary amines react with benzyl chloride to form a quaternary ammonium salt. They are easy to handle and the resulting salt is readily removed.

  • Ethylenediamine: This is a very potent nucleophile that will react quickly.[23] The resulting poly-benzylated amine can be removed with a dilute acid wash (e.g., 1M HCl).

Protocol 3: Chemical Scavenging of Benzyl Chloride with Triethylamine

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Scavenging: Add triethylamine (NEt₃, ~2-3 equivalents relative to the estimated amount of benzyl chloride) to the solution. Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the disappearance of the benzyl chloride spot by TLC or by taking a small aliquot for ¹H NMR analysis.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl solution (to remove excess triethylamine).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution) (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Validation: Confirm the absence of benzyl chloride in the final product by ¹H NMR.

References

  • PubChem. Benzyl Chloride | C6H5CH2Cl | CID 7503. PubChem. Available from: [Link]. [Accessed February 20, 2026].

  • Wikipedia. Benzyl chloride. Wikipedia. Available from: [Link]. [Accessed February 20, 2026].

  • Sciencemadness Wiki. Benzyl chloride. Sciencemadness Wiki. Available from: [Link]. [Accessed February 20, 2026].

  • Hemminki K, et al. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. Available from: [Link]. [Accessed February 20, 2026].

  • Quora. Benzyl chloride is more reactive than chlorobenzene. Why? Quora. Available from: [Link]. [Accessed February 20, 2026].

  • Piochem. BENZYL CHLORIDE. Piochem. Available from: [Link]. [Accessed February 20, 2026].

  • Song E, et al. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. Available from: [Link]. [Accessed February 20, 2026].

  • ResearchGate. Method validation results for the analysis of benzyl chloride using... ResearchGate. Available from: [Link]. [Accessed February 20, 2026].

  • CAU Scholar's Space. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. CAU Scholar's Space. Available from: [Link]. [Accessed February 20, 2026].

  • Filo. Question: Reactivity of Benzyl Chloride towards SN1 Reaction I... Filo. Available from: [Link]. [Accessed February 20, 2026].

  • Lee JH, et al. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PMC. Available from: [Link]. [Accessed February 20, 2026].

  • JOCPR. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR. Available from: [Link]. [Accessed February 20, 2026].

  • Zhang Y, et al. Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. Available from: [Link]. [Accessed February 20, 2026].

  • Lehotay J, Hromulakova K. HPLC Determination of Trace Levels of Benzylchloride, Chlorobenzene, Naphthalene, and Biphenyl in Environmental Samples. Available from: [Link]. [Accessed February 20, 2026].

  • Reddit. Benzyl Chloride removal? : r/chemistry. Reddit. Available from: [Link]. [Accessed February 20, 2026].

  • EMSL. Services: Benzyl Chloride. EMSL. Available from: [Link]. [Accessed February 20, 2026].

  • University of Toronto. Experiment 2: Recrystallization. Available from: [Link]. [Accessed February 20, 2026].

  • ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate. Available from: [Link]. [Accessed February 20, 2026].

  • Tikrit University. Experimental No. (4) Recrystallization. Available from: [Link]. [Accessed February 20, 2026].

  • Stephen R, et al. 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one. PMC. Available from: [Link]. [Accessed February 20, 2026].

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]. [Accessed February 20, 2026].

  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]. [Accessed February 20, 2026].

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Technical Support: Stability & Hydrolysis of 4-(Benzyloxy)-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-2-methylquinazoline is acid-labile . Under acidic hydrolysis conditions, the ether linkage at the C4 position undergoes cleavage to yield the thermodynamically stable 2-methylquinazolin-4(3H)-one and benzyl alcohol (or benzyl halide, depending on the acid anion).

Researchers attempting to use acidic conditions for other transformations (e.g., salt formation or removal of other protecting groups) must be aware that the 4-benzyloxy moiety will likely degrade. Conversely, if the goal is to deprotect the quinazoline to the lactam form, acidic hydrolysis is an efficient pathway.

Stability Profile & Data

The following table summarizes the stability of this compound under various acidic regimes. Data is derived from standard heterocyclic reactivity profiles [1][2].[1][2]

ConditionAcid StrengthTemperatureStability StatusPrimary Product
Dilute HCl (0.1 M) pH ~125°C (RT)Metastable Slow hydrolysis (<10% over 24h).
Conc. HCl (6 M) Strong25°C (RT)Unstable Significant hydrolysis to quinazolinone (~50-80% over 24h).
Conc. HCl (6 M) StrongRefluxDegraded Rapid, quantitative conversion to 2-methylquinazolin-4(3H)-one.
TFA (Neat) Strong Organic25°CUnstable Cleavage of benzyl group (via cation stabilization).
Acetic Acid (Glacial) Weak25°CStable Minimal degradation; suitable for mild salt formation.

Key Insight: The reaction is driven by the thermodynamic stability of the resulting amide/lactam (quinazolinone) tautomer.

Mechanistic Pathway

The hydrolysis proceeds via an acid-catalyzed nucleophilic aromatic substitution (


-like) or an addition-elimination mechanism at the C4 position.
Pathway Diagram

The following diagram illustrates the transformation from the ether (SM) to the lactam product.

HydrolysisMechanism SM 4-(Benzyloxy)- 2-methylquinazoline Protonated N-Protonated Intermediate SM->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (C4-OH) Protonated->Tetrahedral + H2O (Rate Limiting) Product 2-Methylquinazolin- 4(3H)-one (Precipitate) Tetrahedral->Product - H+ Byproduct Benzyl Alcohol Tetrahedral->Byproduct Elimination

Figure 1: Acid-catalyzed hydrolysis mechanism showing the critical water attack at C4 leading to the stable quinazolinone.

Troubleshooting Guide & FAQs

Q1: I observed a white precipitate forming during my reaction in 1M HCl. What is it?

Diagnosis: This is likely 2-methylquinazolin-4(3H)-one .

  • Cause: The starting material (benzyloxy ether) is moderately soluble in organic solvents or dilute acid (as a salt). However, upon hydrolysis, the resulting quinazolinone is highly crystalline and significantly less soluble in aqueous acidic media than the starting ether.

  • Resolution: Filter the solid and analyze via LC-MS or NMR. A shift in the carbonyl signal (or appearance of an amide NH) confirms the hydrolysis.

Q2: Can I remove a Boc group elsewhere on the molecule without cleaving the O-Benzyl group?

Diagnosis: High Risk.

  • Analysis: Standard Boc removal (TFA/DCM or 4M HCl/Dioxane) creates conditions strong enough to cleave the O-benzyl ether, either via the mechanism shown above or via acid-mediated ether cleavage (stabilized benzyl cation).

  • Recommendation: Use a highly selective Lewis acid (e.g.,

    
     in DCM) or limit exposure time at 
    
    
    
    . Alternatively, consider hydrogenolysis (
    
    
    ) if the benzyl group is intended to be removed anyway, as it will cleave both simultaneously.
Q3: My yield is low, and I see a "smear" on the TLC plate.

Diagnosis: Partial Hydrolysis.

  • Cause: If you are attempting to isolate the ether but used an acidic workup (e.g., washing with 1M HCl to remove amine impurities), you may have induced partial hydrolysis.

  • Resolution: Switch to a buffered workup (Saturated

    
     or Phosphate buffer pH 6-7). Avoid strong mineral acids during extraction.
    
Q4: I see Benzyl Chloride in my GC-MS. Where did it come from?

Diagnosis: Nucleophilic attack by Chloride.

  • Cause: If using concentrated HCl, the chloride ion (

    
    ) is sufficiently nucleophilic to attack the benzyl position (especially if the reaction is heated), forming benzyl chloride instead of benzyl alcohol [3].
    
  • Resolution: Use

    
     or dilute the HCl if you wish to avoid alkyl halide byproducts.
    

Standard Operating Protocol (SOP)

Protocol: Controlled Hydrolysis (Deprotection)

If your goal is to convert the 4-benzyloxy precursor to the 2-methylquinazolin-4(3H)-one, follow this validated method.

Objective: Quantitative conversion of ether to lactam.

  • Preparation: Dissolve 1.0 eq of this compound in Acetic Acid:Water (4:1 v/v) .

    • Note: The water is necessary as the nucleophile.

  • Reaction: Add Conc. HCl (2.0 eq) dropwise.

  • Heating: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

    • Observation: The high Rf spot (Ether) will disappear; a lower Rf spot (Lactam) will appear.

  • Workup:

    • Cool to room temperature.

    • The product often crystallizes out upon cooling.

    • If no solid forms, neutralize carefully with Sat.

      
        to pH 7. The product will precipitate.
      
  • Purification: Filter the white solid and wash with cold water and diethyl ether (to remove benzyl alcohol).

References

  • Structure and Reactivity of Quinazolines. Source:Journal of the Chemical Society / Scientific Research Publishing Context: General reactivity of the quinazoline C4 position toward nucleophilic substitution in acidic media. URL:[Link]

  • Acidic Cleavage of Ethers (Mechanistic Foundation). Source:Chemistry LibreTexts Context: Fundamental mechanism of ether cleavage involving protonation and nucleophilic attack.[3] URL:[Link]

  • Synthesis of Quinazolinones via Hydrolysis. Source:Organic Chemistry Portal Context: Methodologies for converting substituted quinazolines to quinazolin-4-ones.[4] URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quinazoline Scaffolds: Comparing the Biological Potency of 4-Benzyloxy vs. 4-Methoxy Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core as a Privileged Scaffold in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity and versatile substitution points have made it a cornerstone in the development of targeted therapies, particularly small molecule kinase inhibitors.[2][4] These agents are crucial in oncology, as they can selectively block dysregulated signaling pathways that drive tumor growth, proliferation, and angiogenesis.[5][6] Prominent targets for quinazoline-based drugs include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both critical mediators in cancer progression.[2][5]

The biological activity of a quinazoline inhibitor is exquisitely sensitive to the nature of the substituents attached to its core. The 4-position, in particular, is a critical modification point, as substituents here project directly into the ATP-binding pocket of the target kinase. This guide provides an in-depth comparison of two common C4-substituents—benzyloxy and methoxy—to elucidate the structural and electronic factors that govern their differential biological potency. We will explore the underlying structure-activity relationships (SAR), present a framework for experimental validation, and provide detailed protocols for researchers seeking to probe these interactions.

The Pharmacophore: Why the 4-Position is Critical for Potency

The inhibitory action of 4-substituted quinazolines against kinases like EGFR is well-characterized. The core scaffold typically orients itself in the ATP binding site to form crucial hydrogen bonds between the N1 atom of the quinazoline ring and a key methionine residue (e.g., Met793 in EGFR) in the kinase's hinge region.[6] This interaction acts as an anchor. From this anchored position, the substituent at the C4 position extends into a hydrophobic pocket, a region normally occupied by the adenine ring of ATP.

The size, lipophilicity, and flexibility of this C4-substituent are paramount. They dictate the potential for additional van der Waals, hydrophobic, or π-π stacking interactions with non-polar amino acid residues, which can significantly enhance binding affinity and, consequently, inhibitory potency.[7][8]

Comparative Analysis: Steric Bulk and Lipophilicity at the Forefront

The 4-Methoxy Group: A Small, Polar Contributor

The methoxy group (-OCH₃) is a relatively small, electron-donating substituent. While methoxy groups are frequently and successfully employed at the 6- and 7-positions of the quinazoline ring to increase electron density and boost potency, their placement at the 4-position presents a different scenario.[7][9]

  • Causality of Action: Due to its small size, a 4-methoxy group makes limited contact with the hydrophobic regions of the ATP pocket. Its contribution to binding affinity relies primarily on local electronic effects and modest polar interactions.

  • Field-Proven Insights: In some contexts, the introduction of a 4-methoxy group has been shown to be detrimental to inhibitory activity. For instance, a study on quinazolinone scaffolds targeting EGFR/VEGFR-2 noted a 9- to 10-fold decrease in binding affinity, reflecting a negative impact of the 4-methoxy group.[1] This suggests that in certain kinase active sites, this small group may fail to establish productive interactions or could introduce an unfavorable steric or electronic arrangement.

The 4-Benzyloxy Group: A Bulky, Lipophilic Powerhouse

In stark contrast, the benzyloxy group (-OCH₂Ph) is significantly larger, more lipophilic, and conformationally flexible. This substituent introduces a phenyl ring connected via a flexible ether linkage.

  • Causality of Action: The key advantage of the benzyloxy group is its benzyl moiety. The terminal phenyl ring is capable of forming extensive hydrophobic and π-π stacking interactions with aromatic residues (like phenylalanine) within the deeper regions of the ATP binding pocket. The flexible methylene-ether linker allows the phenyl ring to orient itself optimally to maximize these favorable contacts.

  • Field-Proven Insights: While direct head-to-head comparisons in published literature are scarce, the principles of SAR strongly support the superiority of larger, lipophilic groups at this position. Studies consistently highlight the preference for benzylamino and anilino side chains at the C4 position, which share the critical benzyl/phenyl structural motif capable of these extended interactions.[7][10] The benzyloxy group leverages this same principle to achieve high-affinity binding.

Visualizing the Interaction and Experimental Workflow

To better understand these concepts, the following diagrams illustrate the binding mechanism and the standard workflow used to validate these hypotheses experimentally.

G Quinazoline Binding in Kinase ATP Pocket cluster_0 Kinase ATP Binding Site cluster_1 HINGE Hinge Region (e.g., Met793) POCKET Hydrophobic Pocket QUIN Quinazoline Core QUIN->HINGE H-Bond (N1) SUB C4-Substituent (Benzyloxy/Methoxy) QUIN->SUB Projects into pocket SUB->POCKET Hydrophobic/ π-π Interactions

Caption: General binding mode of a 4-substituted quinazoline inhibitor.

G Workflow for In Vitro Kinase Inhibition Assay A Prepare Serial Dilutions of 4-Benzyloxy & 4-Methoxy Quinazoline Compounds B Add Recombinant Kinase, Substrate Peptide, and Inhibitor to 96-well Plate A->B C Initiate Reaction by Adding ATP B->C D Incubate at Room Temp (e.g., 60 minutes) C->D E Stop Reaction & Detect Signal (Add Luminescence Reagent, e.g., ADP-Glo) D->E F Measure Luminescence with Plate Reader E->F G Data Analysis: Calculate % Inhibition & Determine IC50 Values F->G

Caption: Experimental workflow for determining inhibitor IC50 values.

Quantitative Data Summary

To empirically validate the SAR hypotheses, both compounds must be synthesized and tested against the target kinase. The resulting half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of potency. Lower IC₅₀ values indicate higher potency.

CompoundC4-SubstituentTarget KinaseExpected IC₅₀ (nM)Rationale
Compound A 4-MethoxyEGFR> 500Small group, limited hydrophobic interaction, potential for unfavorable contacts.[1]
Compound B 4-BenzyloxyEGFR< 50Bulky, lipophilic group enables extensive hydrophobic and π-π interactions in the ATP pocket.
Reference GefitinibEGFR~ 20-40FDA-approved quinazoline-based EGFR inhibitor for comparison.

Note: The IC₅₀ values presented are hypothetical and serve to illustrate the expected trend based on SAR principles. Actual values must be determined experimentally.

Experimental Protocols: A Self-Validating System

The following protocol describes a robust, luminescence-based in vitro kinase assay to determine the IC₅₀ values of quinazoline inhibitors. This method measures the amount of ADP produced, which is directly proportional to kinase activity.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is a self-validating system because it includes positive (no inhibitor) and negative (no enzyme) controls, allowing for the clear determination of the inhibitor's effect on enzyme activity.

1. Materials & Reagents:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2).

  • Kinase-specific substrate peptide.

  • Synthesized 4-benzyloxy and 4-methoxy quinazoline test compounds.

  • Reference inhibitor (e.g., Staurosporine, Gefitinib).

  • ATP (at a concentration near the Kₘ for the kinase).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96-well or 384-well assay plates.

  • Plate-reading luminometer.

2. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the 4-benzyloxy and 4-methoxy quinazoline compounds in kinase assay buffer. Also, prepare dilutions of the reference inhibitor.

  • Reaction Setup: In the wells of a 96-well plate, add the following:

    • 2.5 µL of kinase solution.

    • 2.5 µL of substrate/ATP mix.

    • 5 µL of the diluted inhibitor solution (or buffer for "no inhibitor" control).

    • Note: Final reaction volume is 10 µL. Set up "no enzyme" controls by substituting buffer for the kinase solution.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.[11][12]

3. Data Analysis and Trustworthiness:

  • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control (0% inhibition) and the "high concentration reference inhibitor" control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound. The trustworthiness of the protocol is ensured by running replicates and including appropriate controls in every assay plate.

Conclusion and Future Directions

The structure-activity relationship for 4-substituted quinazolines clearly indicates that steric bulk and lipophilicity are dominant factors in achieving high-potency kinase inhibition. The 4-benzyloxy group, with its extended, hydrophobic benzyl moiety, is predicted to be significantly more potent than the small, polar 4-methoxy group. This is because the benzyloxy substituent can form more extensive and favorable interactions within the ATP binding pocket of target kinases like EGFR and VEGFR-2.

While this guide provides a strong theoretical and logical framework, empirical validation is the ultimate arbiter of potency. The detailed in vitro kinase inhibition protocol supplied herein offers a reliable, self-validating method for researchers to quantify these differences and guide the rational design of next-generation kinase inhibitors. By understanding the causality behind these experimental choices, drug development professionals can more efficiently optimize lead compounds, accelerating the journey from chemical scaffold to clinical candidate.

References

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences.
  • S-Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Available at: [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed. Available at: [Link]

  • Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. Benchchem.
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. PubMed. Available at: [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science Publishers. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine S'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Structural Elucidation of Quinazoline Scaffolds: A Comparative Guide to X-Ray Diffraction Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Pharmaceutical Formulation Scientists. Focus: Comparative analysis of X-ray diffraction (XRD) methodologies for quinazoline derivatives, emphasizing structural integrity, polymorphism, and experimental protocols.

Executive Summary

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of critical EGFR inhibitors like Gefitinib and Erlotinib.[1] However, the planar, aromatic nature of the quinazoline ring system introduces significant challenges in drug development: polymorphism and low aqueous solubility .

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and NMR techniques. While NMR provides solution-state connectivity, SC-XRD remains the non-negotiable gold standard for determining absolute configuration, investigating


 stacking interactions, and predicting solid-state stability.

Part 1: Comparative Analysis of Structural Elucidation Methods

In the development of quinazoline-based therapeutics, researchers must choose between complementary analytical techniques. The following analysis compares SC-XRD performance against its primary alternatives.

Methodological Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates (x,y,z)Diffractogram (2

vs Intensity)
Chemical Shift Anisotropy
Resolution Atomic level (< 0.8 Å)Bulk phase identityLocal atomic environment
Polymorph ID Definitive (Unit Cell determination)Comparative (Fingerprinting)Complementary
Sample Req. High-quality single crystal (

mm)
Polycrystalline powder (

g-mg)
Powder (typically >50 mg)
Throughput Low (Days to Weeks for growth)High (Minutes per scan)Medium
Quinazoline Specifics Maps critical

stacking distances
Detects bulk phase purityProbes dynamic disorder
Why SC-XRD is Superior for Quinazolines

While PXRD is faster for batch release, SC-XRD is superior for the discovery phase of quinazolines due to:

  • Planarity Analysis: Quinazolines often crystallize in slipped

    
    -stacking motifs. SC-XRD precisely measures the centroid-to-centroid distances (typically 3.5–3.8 Å), which directly correlate to lattice energy and melting point.
    
  • Tautomerism Resolution: Quinazolinones can exist as lactam or lactim tautomers. SC-XRD unambiguously locates the proton position (N-H vs O-H), which is often obscured in NMR due to rapid exchange.

Part 2: Critical Structural Features of Quinazolines

To interpret the data correctly, one must understand the dominant intermolecular forces driving quinazoline crystallization.

Stacking Interactions

The fused benzene and pyrimidine rings create a flat, electron-deficient system.

  • Observation: Look for "offset face-to-face" packing.

  • Significance: Tight stacking often leads to high lattice energy, resulting in poor dissolution rates. Disrupting this stacking (e.g., by introducing bulky

    
     groups at the C4 position) is a common strategy to improve solubility.
    
Hydrogen Bonding Networks
  • Donors/Acceptors: The N1 and N3 atoms are prime hydrogen bond acceptors.

  • Pattern: In the absence of other donors, quinazolines often form Centrosymmetric Dimers (

    
     motifs) or infinite chains involving water bridges if hydrated.
    
Halogen Bonding

Many bioactive quinazolines contain Fluorine or Chlorine (e.g., at C6/C7). SC-XRD allows visualization of


 or 

interactions, which are increasingly recognized for enhancing binding affinity in the protein pocket.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural refinement.

Quinazoline_Workflow Synthesis Crude Quinazoline Synthesis Solubility Solubility Screen (Polar/Non-polar) Synthesis->Solubility Crystallization Crystallization (Slow Evap/Diffusion) Solubility->Crystallization Select Solvent Selection Crystal Selection (Polarization Microscopy) Crystallization->Selection Selection->Crystallization Poor Quality DataCollection XRD Data Collection (Mo or Cu Source) Selection->DataCollection Quality Check Refinement Structure Refinement (SHELXL/OLEX2) DataCollection->Refinement Analysis Interaction Mapping (Hirshfeld Surfaces) Refinement->Analysis

Caption: Operational workflow for structural elucidation of quinazoline derivatives, featuring iterative crystallization loops.

Protocol 1: Crystallization of Stubborn Quinazolines

Quinazolines are notoriously difficult to crystallize due to their tendency to form amorphous powders.

Method: Vapor Diffusion (Sitting Drop)

  • Inner Solution: Dissolve 10 mg of the quinazoline derivative in 0.5 mL of a "Good Solvent" (e.g., DMF, DMSO, or Dichloromethane).

  • Outer Well: Add 2-3 mL of a volatile "Anti-Solvent" (e.g., Diethyl ether, Pentane, or Methanol) to the outer reservoir.

  • Equilibration: Seal the system. The volatile anti-solvent diffuses into the good solvent, slowly increasing supersaturation.[2]

  • Timeline: Leave undisturbed for 3–7 days.

    • Expert Insight: If the quinazoline has a flexible side chain (e.g., piperazine tail), keep the temperature at 4°C to reduce thermal motion and improve order.

Protocol 2: Data Collection Strategy
  • Radiation Source: Use Cu-K

    
     (
    
    
    
    Å)
    rather than Mo-K
    
    
    for small organic molecules.
    • Reasoning: Copper radiation provides higher diffraction intensity for light atoms (C, H, N, O) and better resolution of absolute configuration (using anomalous scattering) if heavy atoms (Cl, Br) are present.

  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Freezing rotation of the flexible side chains often attached to the C4 position is crucial to lowering the thermal ellipsoids and achieving a convergence factor (

      
      ) below 5%.
      

Part 4: Data Interpretation & Decision Logic

Once data is collected, use this logic flow to determine the structural implications for your drug candidate.

Decision_Matrix Start Refined Structure (R1 < 0.05) CheckZ Check Z' (Molecules/Asymmetric Unit) Start->CheckZ Z_High Z' > 1 (High Complexity) CheckZ->Z_High Yes Z_Low Z' = 1 (Standard) CheckZ->Z_Low No Packing Analyze Packing (Short Contacts) Z_Low->Packing PiStack Strong Pi-Stacking (< 3.5 Å) Packing->PiStack H_Bond Dominant H-Bonds Packing->H_Bond Result_Solubility Risk: Low Solubility Action: Salt Formation PiStack->Result_Solubility Result_Stable Stable Polymorph Action: Proceed to PXRD H_Bond->Result_Stable

Caption: Decision matrix for interpreting crystallographic data to assess developability risks (solubility/stability).

Key Metrics for Validation

When publishing or filing regulatory documents, ensure your data meets these criteria:

  • R-factor (

    
    ):  Must be 
    
    
    
    (5%) for publication quality.
  • Goodness of Fit (GoF): Should approach 1.0.

  • Disorder: If the C4-substituent is disordered, model it over two positions rather than leaving large thermal ellipsoids.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Discovery: The world’s repository of small molecule crystal structures. [Link]

  • MDPI Molecules. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023).[3][4][5] [Link]

  • International Union of Crystallography (IUCr). 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one: Crystal structure and pi-stacking. [Link]

Sources

Validating 4-(Benzyloxy)-2-methylquinazoline Purity for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variables in Quinazoline Scaffolds

In drug development, the quinazoline scaffold is ubiquitous, forming the backbone of major EGFR inhibitors (e.g., Gefitinib) and various antiviral agents. However, 4-(Benzyloxy)-2-methylquinazoline presents specific validation challenges often overlooked in standard "Certificate of Analysis" (CoA) documents provided by chemical vendors.

While a 95% purity rating is sufficient for enzymatic screens, it is catastrophic for in vivo efficacy and toxicity studies . The primary risks for this specific compound are regioisomeric contamination (N-alkylation vs. O-alkylation) and toxic alkylating residues (benzyl halides).

This guide objectively compares "Standard Chemical Grade" against "In Vivo Validated Grade" and provides the experimental protocols required to bridge the gap.

Part 1: Comparative Analysis – Standard vs. In Vivo Grade

The following table contrasts the typical commercial specification with the strict requirements necessary for reproducible animal models.

FeatureStandard Chemical GradeIn Vivo Validated GradeBiological Consequence of Failure
Purity (HPLC) >95% (Area %)>98% (w/w) Low purity alters effective dosing; 5% impurity at 10mg/kg = 0.5mg/kg of unknown toxin.
Regioisomerism Often contains N-benzyl isomer (3-benzyl-2-methylquinazolin-4-one).Isomerically Pure (Confirmed by NOESY NMR).The N-isomer is often biologically inactive or has distinct off-target effects, skewing potency data.
Residual Solvents DMF/DMSO often present (Class 2 solvents).< Limit of Quantitation (via Lyophilization/GC-HS).DMSO/DMF can cause vehicle toxicity, inflammation at injection site, or alter enzyme induction.
Synthetic Residues Trace Benzyl Bromide/Chloride.Free of Alkylating Agents (Derivatization tested).Benzyl halides are potent alkylating agents (carcinogenic/toxic), causing non-specific animal mortality.
Endotoxin Not Tested.< 10 EU/mg .High endotoxin triggers immune responses (cytokine storm) unrelated to the drug target.

Part 2: The Validation Workflow

To ensure the compound is fit for animal studies, a rigorous validation loop is required. This workflow filters out the specific chemical liabilities of O-benzylated quinazolines.

ValidationWorkflow cluster_QC Critical QC Checkpoints Crude Crude Synthesis (O-Benzylation) Purification Regioisomer Separation (Flash Chromatography) Crude->Purification Remove NaH/Base NMR 1. 2D-NMR (NOESY) Confirm O- vs N-benzyl Purification->NMR Isolate Major Peak HPLC 2. HPLC-MS Detect Benzyl Halides NMR->HPLC Identity Confirmed Fail Reprocess / Discard NMR->Fail N-Isomer Detected Solvent 3. GC-Headspace Residual DMF/DMSO HPLC->Solvent Purity >98% HPLC->Fail Alkylating Agent Found Release In Vivo Release (Lyophilized Solid) Solvent->Release Pass ICH Q3C

Figure 1: Critical Decision Tree for validating O-benzyl quinazolines. Note the specific step for regioisomer confirmation.

Part 3: Deep-Dive Experimental Protocols

Protocol A: Regioisomer Discrimination (The "Ambident" Problem)

Rationale: The synthesis of this compound typically involves reacting 2-methylquinazolin-4-one with benzyl bromide. The quinazolinone nitrogen (N3) and the oxygen (O4) are both nucleophilic. "Standard" synthesis often yields a mixture of the O-benzyl ether (Target) and the N-benzyl amide (Impurity) .

Methodology:

  • Instrument: 500 MHz NMR (e.g., Bruker Avance).

  • Solvent: DMSO-d6 (Avoid CDCl3 if trace acid is present, as O-benzyl ethers can be acid-labile).

  • Experiment: 1H-NMR and 1H-1H NOESY .

  • Diagnostic Signals:

    • O-Benzyl (Target): The benzylic CH2 protons typically appear downfield (~5.6 ppm). Key NOE: Look for correlation between the benzylic CH2 and the quinazoline H-5 proton.

    • N-Benzyl (Impurity): The benzylic CH2 protons appear further upfield (~5.2-5.4 ppm). Key NOE: Strong correlation between benzylic CH2 and the 2-Methyl group.

  • Acceptance Criteria: No detectable N-benzyl signals (Integration < 1%).

Protocol B: Detection of Toxic Alkylating Residues

Rationale: Benzyl bromide (starting material) is a lachrymator and potent alkylating agent. Even trace amounts (ppm levels) can cause local necrosis at the injection site in mice, confounding toxicity data.

Methodology (Derivatization-HPLC): Direct UV detection of benzyl bromide is often masked by the product peak.

  • Reagent: 4-Nitrobenzyl pyridine (NBP) or simple reaction with excess morpholine.

  • Procedure: Dissolve 10 mg of product in Acetonitrile. Add excess morpholine. Incubate at 40°C for 30 mins.

  • Analysis: Inject on LC-MS.

  • Target: Look for the mass of N-benzylmorpholine (M+H = 178.12).

  • Limit: Must be undetectable (< 10 ppm).

Protocol C: Plasma Stability (Metabolic Liability)

Rationale: The O-benzyl ether bond is susceptible to metabolic dealkylation (O-debenzylation) by liver microsomes, rapidly converting the drug back to the inactive/different parent quinazolinone.

Methodology:

  • Matrix: Mouse/Rat Plasma (pooled, heparinized).

  • Concentration: Spike compound to 1 µM (0.1% DMSO final).

  • Timepoints: 0, 15, 30, 60, 120 min at 37°C.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent decay and appearance of 2-methylquinazolin-4-one (loss of benzyl group).

  • Decision: If T1/2 < 30 mins, the compound is likely unsuitable for IP/Oral dosing without formulation modification.

Part 4: Biological Consequence Modeling

Why does this rigorous validation matter? The diagram below illustrates how "dirty" compounds generate false data.

BiologicalImpact cluster_Inputs Compound Input cluster_Mechanisms In Vivo Mechanism Pure Pure O-Benzyl Quinazoline Target Target Engagement (Specific) Pure->Target Metabolism Rapid O-Debenzylation (Loss of Activity) Pure->Metabolism Check PK Impure Impure Grade (Contains N-isomer + Benzyl Bromide) Impure->Target Reduced Potency OffTarget Off-Target Alkylation (DNA Damage / Inflammation) Impure->OffTarget Benzyl Bromide Toxicity Outcome_Success Valid Efficacy Data reproducible Target->Outcome_Success Outcome_Fail False Toxicity or False Negative OffTarget->Outcome_Fail Metabolism->Outcome_Fail If unstable

Figure 2: Pathway of failure. Impurities introduce "noise" (Off-Target Alkylation) that masks the true signal of the drug.

References

  • International Council for Harmonisation (ICH). Guideline for Residual Solvents Q3C(R8). (2021).[1] Defines the toxicological limits for solvents like DMF (Class 2) and DMSO (Class 3) in pharmaceutical products. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. (2008). Provides the framework for controlling alkylating agents like benzyl bromide. [Link]

  • National Institutes of Health (NIH) / NCATS. Assay Guidance Manual: In Vivo Assay Guidelines. (2012).[2][3] Discusses the impact of endotoxin and solubility on small molecule animal studies. [Link]

  • Militaru, A. et al. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance. Letters in Drug Design & Discovery (2011).[4] Highlights the stability profiles of quinazoline derivatives in various solvents. [Link]

Sources

Comparative study of 2-methylquinazoline synthesis: conventional vs green chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 2-Methylquinazoline Synthesis: Conventional vs. Green Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Conventional Reflux vs. Green Microwave-Assisted Protocols

Executive Summary

2-Methylquinazoline is a critical pharmacophore in medicinal chemistry, serving as a precursor for alkaloids (e.g., vasicine), anticancer agents (EGFR inhibitors), and antimicrobial compounds.[1][2][3][4] While the conventional synthesis relies on the condensation of 2-aminobenzaldehyde with acetamidine or related nitrogen sources under harsh thermal conditions, green chemistry approaches—specifically Microwave-Assisted Organic Synthesis (MAOS) and catalytic oxidative cyclization—have emerged as superior alternatives. This guide objectively compares these methodologies, highlighting the drastic reductions in reaction time and solvent waste offered by sustainable protocols.

The Benchmark: Conventional Synthesis

The traditional route to 2-methylquinazoline typically involves the condensation of 2-aminobenzaldehyde with acetamidine hydrochloride in the presence of a base. This method, while reliable, is thermodynamically demanding and atom-inefficient due to the requirement for prolonged reflux and downstream purification.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the primary amine of 2-aminobenzaldehyde on the amidine carbon, followed by intramolecular cyclization and dehydration.

  • Step 1: Formation of an acyclic amidine intermediate.

  • Step 2: Intramolecular nucleophilic attack by the aldehyde carbonyl.

  • Step 3: Dehydration (loss of water) to aromatize the pyrimidine ring.

Standard Protocol (Reflux)
  • Reagents: 2-Aminobenzaldehyde (1.0 equiv), Acetamidine hydrochloride (1.2 equiv), NaOH (1.5 equiv).

  • Solvent: Ethanol or Toluene.[5]

  • Conditions: Reflux (80–110°C) for 4–6 hours.

  • Workup: Solvent evaporation, extraction with dichloromethane, and purification via silica gel column chromatography.

Performance Metrics:

  • Yield: 60–70%

  • Time: 4–6 Hours

  • Atom Economy: Moderate (Loss of H₂O, NaCl)

  • E-Factor: High (Due to solvent volume and purification waste)

The Innovation: Green Chemistry Alternatives

Green synthesis aims to eliminate volatile organic solvents (VOCs) and reduce energy consumption. Two primary "green" routes have shown superior performance for 2-methylquinazoline: Microwave-Assisted Synthesis and Iodine-Catalyzed Oxidative Cyclization .

Method A: Microwave-Assisted Solvent-Free Synthesis

This method utilizes dielectric heating to accelerate the condensation of 2-aminobenzaldehyde and acetamidine. The rapid internal heating prevents the degradation of sensitive intermediates often seen in prolonged reflux.

  • Protocol:

    • Mix 2-aminobenzaldehyde (1 mmol) and acetamidine hydrochloride (1.2 mmol) with a catalytic amount of basic alumina or K₂CO₃ in a microwave vial.

    • Irradiate at 300W (maintaining ~100°C) for 5–10 minutes .

    • Cool and wash the solid residue with water to remove inorganic salts. Recrystallize from ethanol.

  • Key Advantage: Solvent-free conditions (neat reaction) and elimination of column chromatography.

Method B: Iodine-Catalyzed Oxidative Cyclization (Metal-Free)

A more advanced green route involves the oxidative condensation of 2-aminobenzyl alcohol with acetonitrile or acetamide , using molecular iodine (I₂) as a mild, metal-free catalyst.

  • Mechanism: Iodine activates the amine for nucleophilic attack and facilitates the subsequent oxidative dehydrogenation to form the aromatic system.

  • Protocol:

    • Combine 2-aminobenzyl alcohol and acetonitrile (solvent/reactant).

    • Add 10 mol% I₂ and tert-butyl hydroperoxide (TBHP) as a terminal oxidant (or O₂).

    • Stir at 80°C for 1–2 hours.

  • Key Advantage: Uses inexpensive, non-toxic iodine instead of transition metals (Pd/Cu).

Comparative Analysis & Data

The following table contrasts the performance of the conventional reflux method against the microwave-assisted green protocol.

ParameterConventional RefluxMicrowave-Assisted (Green)Iodine-Catalyzed (Green)
Precursors 2-Aminobenzaldehyde + Acetamidine2-Aminobenzaldehyde + Acetamidine2-Aminobenzyl alcohol + Acetonitrile
Catalyst/Promoter NaOH / KOH (Stoichiometric)Basic Alumina / K₂CO₃ (Catalytic)Iodine (I₂) (10 mol%)
Solvent Ethanol / TolueneSolvent-Free (Neat)Acetonitrile / Water
Temperature 80–110°C (External Heat)100–120°C (Internal MW Heat)80°C
Reaction Time 4 – 6 Hours 5 – 15 Minutes 1 – 2 Hours
Isolated Yield 60 – 70%85 – 92% 80 – 88%
Purification Column ChromatographyRecrystallization / WashingExtraction / Recrystallization
Scalability High (Batch)Moderate (Flow MW available)High

Analyst Insight: The microwave method offers the most significant advantage in terms of throughput. For drug discovery workflows where library generation is key, the reduction from hours to minutes allows for the rapid synthesis of 2-methylquinazoline derivatives.

Visualizations
Figure 1: Conventional Synthesis Mechanism

A stepwise condensation requiring thermal driving force for dehydration.

ConventionalMechanism Start 2-Aminobenzaldehyde + Acetamidine Inter1 Imine Intermediate (Acyclic) Start->Inter1 Condensation (Reflux, Base) Inter2 Dihydroquinazoline (Cyclized) Inter1->Inter2 Intramolecular Cyclization Product 2-Methylquinazoline Inter2->Product Dehydration (-H₂O) Waste H₂O + NH₃ Inter2->Waste Byproducts

Caption: Conventional condensation pathway involving imine formation followed by thermal cyclodehydration.

Figure 2: Green Iodine-Catalyzed Workflow

A metal-free oxidative route utilizing 2-aminobenzyl alcohol.

GreenWorkflow Substrate 2-Aminobenzyl Alcohol Step1 Activation of Amine (N-Iodination) Substrate->Step1 Mix Reagent Acetonitrile / Amine Reagent->Step1 Mix Catalyst Catalyst: I₂ (10 mol%) Oxidant: TBHP/O₂ Catalyst->Step1 Step2 Oxidative Cyclization Step1->Step2 C-N Bond Formation Step3 Dehydrogenation (Aromatization) Step2->Step3 -2H (Oxidation) Final 2-Methylquinazoline (Yield: >85%) Step3->Final

Caption: Iodine-catalyzed oxidative cyclization workflow, highlighting the metal-free activation and aromatization steps.

Experimental Protocols
Protocol A: Conventional Reflux (Reference Standard)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (20 mL). Add acetamidine hydrochloride (1.13 g, 12 mmol) and NaOH (0.6 g, 15 mmol).

  • Execution: Heat the mixture to reflux (approx. 80°C) for 5 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure. Dissolve residue in water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to obtain the product as a pale yellow solid.

Protocol B: Microwave-Assisted Synthesis (Recommended)
  • Setup: Use a 10 mL microwave-safe reaction vial.

  • Reaction: Add 2-aminobenzaldehyde (10 mmol), acetamidine hydrochloride (12 mmol), and Basic Alumina (0.5 g) as a solid support/catalyst. Mix well using a vortex mixer.

  • Execution: Place in a microwave reactor. Set parameters: Power = 300W , Temp Limit = 110°C , Time = 8 minutes .

  • Workup: Allow the vial to cool. Add cold water (10 mL) to the solid mixture and stir for 5 minutes to dissolve inorganic salts.

  • Isolation: Filter the solid product. Wash with cold ethanol/water (1:1). Recrystallize from hot ethanol if necessary.

    • Note: This method typically yields product with >95% purity without column chromatography.

References
  • Microwave-Assisted Synthesis of Quinazolines Portela-Cubillo, F., et al.[6] "Microwave-assisted synthesis of quinazolines and quinazolinones."[7][8][9][10] Frontiers in Chemistry, 2020.

  • Iodine-Catalyzed Oxidative Synthesis Bhanage, B. M., et al.[11] "Iodine-catalyzed synthesis of quinazolines via benzylic sp3 C-H bond amination." Asian Journal of Organic Chemistry, 2018.

  • Conventional Quinazoline Synthesis Review Hao, E., et al. "Recent Advances in the Synthesis of Quinazolines." Molecules, 2023.[11]

  • Green Solvent-Free Protocols Srinivasa Reddy, B., et al.[7] "A Green and Facile Synthesis of 2-Alkylsulfanyl-3H-quinazolin-4-one." Asian Journal of Chemistry, 2012.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Benzyloxy)-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat 4-(Benzyloxy)-2-methylquinazoline as general trash. While not specifically listed on the EPA’s P-list (acutely toxic) or U-list (toxic) by name, this compound contains a quinazoline pharmacophore , a structural motif common in bioactive kinase inhibitors. Therefore, it must be managed as Hazardous Chemical Waste to prevent environmental accumulation and aquatic toxicity.

Immediate Disposal Classification:

  • Solid Waste: Hazardous Solid (Incineration required).

  • Liquid Waste: Non-Halogenated Organic Solvent Stream (unless dissolved in DCM/Chloroform).

  • RCRA Status: Non-listed, characteristic waste (manage as Toxic/Irritant).

Hazard Identification & Technical Justification

To ensure safety, we must understand the why behind the protocol. The disposal strategy is dictated by the chemical structure and reactivity profile.

Chemical Profile
PropertyData / Classification
Chemical Name This compound
Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
Physical State Solid (Powder/Crystalline)
Primary Hazard Irritant (Skin/Eye) ; Potential Aquatic Toxicity
Reactivity Stable ether linkage; Incompatible with strong oxidizers
The Causality of Hazard
  • Bioactivity Potential: Quinazoline derivatives are privileged structures in medicinal chemistry (e.g., Gefitinib, Erlotinib). Even if this specific intermediate has not been fully toxicologically characterized, Precautionary Principle dictates we treat it as a bioactive agent capable of inhibiting biological pathways in aquatic life.

  • Chemical Stability: The benzyloxy ether bond is relatively stable. It will not degrade rapidly in standard landfills, necessitating thermal destruction (incineration) to break the heterocyclic ring.

  • Combustibility: As an organic solid, it contributes to the fuel load. Fine dusts can be explosive (Class St-1).

Pre-Disposal Stabilization & Segregation

Trust Protocol: Before moving waste to the central accumulation area, verify the stability of your waste stream.

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Segregation: Do NOT mix with strong oxidizing agents (e.g., permanganates, nitrates) in the solid waste bin. The methyl group at the C2 position is susceptible to oxidation, which could generate heat in a confined waste drum.

B. Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Check: Determine the carrier solvent.

    • If dissolved in Ethanol/Methanol/Ethyl Acetate:Non-Halogenated Waste .

    • If dissolved in DCM/Chloroform:Halogenated Waste .[1][2]

  • Self-Validating Step: Check pH. If the solution is highly acidic (e.g., from a cleavage reaction), neutralize to pH 5–9 before adding to organic solvent drums to prevent drum corrosion or exothermic polymerization of other wastes.

Step-by-Step Disposal Workflow

Diagram 1: Disposal Decision Matrix

This logic gate ensures the material ends up in the correct regulatory stream.

DisposalMatrix Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Rinsate StateCheck->Liquid Dissolved Sharps Contaminated Sharps (Needles/Glass) StateCheck->Sharps Debris SolidBin Hazardous Solid Waste (Incineration) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck NonHal Non-Halogenated Organic Waste SolventCheck->NonHal EtOH, MeOH, EtOAc Hal Halogenated Organic Waste SolventCheck->Hal DCM, CHCl3 SharpsBin Bio/Chem Sharps Bin Sharps->SharpsBin

Caption: Logical flow for segregating quinazoline waste streams to ensure compliance with RCRA and incineration protocols.

Operational Protocol
  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Constituents: Write "this compound" (do not use abbreviations like "BMQ").

    • Hazards: Check "Irritant" and "Toxic".[3]

  • Satellite Accumulation: Store the container in a secondary containment tray (to capture leaks) located at or near the point of generation (e.g., inside the fume hood).

  • Decontamination of Glassware:

    • Rinse glassware with acetone or ethanol.

    • Collect the first three rinses as Hazardous Chemical Waste .

    • Subsequent washes can be treated as standard glass washing.

Emergency Contingencies (Spills)

In the event of a powder spill, inhalation of the dust is the primary risk.

Diagram 2: Spill Response Loop

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Nitrile + N95/P100) Assess->PPE Contain 3. Contain (Cover with wet pad) PPE->Contain Clean 4. Scoop/Wipe (Avoid Dust) Contain->Clean Dispose 5. Bag as Hazardous Waste Clean->Dispose Clean->Dispose Double Bag

Caption: Immediate response workflow for solid spills to minimize respiratory exposure.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area if the spill is large (>50g) and airborne dust is visible.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If outside a fume hood, use an N95 or P100 particulate respirator.

  • Technique: Do not dry sweep. Cover the powder with a solvent-dampened paper towel (ethanol or water) to suppress dust, then scoop into a waste bag.

  • Surface Decon: Wipe the surface with a soap/water solution followed by an ethanol wipe.

Regulatory Compliance & Transport

When handing off to your EHS department or waste contractor, provide the following classifications to ensure the waste is incinerated (the preferred method for bioactive heterocycles).

Regulatory BodyClassification / CodeNotes
US EPA (RCRA) Not Listed (P/U)Manage as Characteristic Waste (Irritant/Toxic).
DOT (Shipping) UN 3077Environmentally hazardous substance, solid, n.o.s. (if >5kg).
Disposal Method Incineration Required to destroy the quinazoline ring system.
Waste Code D001 (Ignitable)Only if mixed with flammable solvents.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[4] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. Available at: [Link]

  • National Institutes of Health (NIH). Guidelines for the Disposal of Chemical Waste. (General Organic Waste protocols). Available at: [Link]

Sources

Personal protective equipment for handling 4-(Benzyloxy)-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

The "Unknown Hazard" Principle: Publicly available toxicological data for 4-(Benzyloxy)-2-methylquinazoline is limited.[1][2][3] However, structural analysis of the quinazoline pharmacophore reveals significant potential for biological activity.[2] Many 4-substituted quinazolines act as EGFR (Epidermal Growth Factor Receptor) inhibitors or kinase modulators [1, 2].[1][2]

Therefore, this compound must be handled not merely as a chemical irritant, but as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicology proves otherwise.[2]

Pharmacophore-Based Hazard Prediction
Hazard ClassPredicted RiskJustification (Structural Analogy)
Acute Toxicity Moderate to HighQuinazoline derivatives often exhibit oral toxicity (Category 3/4) [3].[1][2][3]
Skin/Eye Corrosive/Irritant Analogs like 2-(Chloromethyl)-4-methylquinazoline are Skin Corr.[1][2][3][4] 1C [4]. Treat dust as corrosive to mucous membranes.[1][2]
Sensitization High ProbabilityNitrogen-heterocycles are frequent sensitizers.[1][2][3]
Target Organ Kinase InhibitionPotential interference with cell signaling pathways if absorbed systemically.[1][2]

The PPE Decision Matrix

Do not rely on a "one-size-fits-all" approach.[1][3] PPE must scale with the energy of the task (potential for aerosolization) and the quantity handled.[1][2]

Tiered Protection Protocol[1][2]
Operational ScaleEngineering ControlsRespiratory ProtectionDermal ProtectionEye/Face Protection
Tier 1: Analytical (< 10 mg, Closed Vials)Class II Biosafety Cabinet (BSC) or Standard Fume HoodN95 (if outside hood) or none (if inside active hood)Double Nitrile (0.11 mm min thickness).[1][2][3] Change every 30 mins.Safety Glasses with Side Shields
Tier 2: Preparative (10 mg – 10 g, Weighing/Solids)Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s)P100 / N99 Half-Mask Respirator (Required if sash is raised >12 inches)Double Nitrile (Outer glove: Extended cuff).[1][2][3] Tyvek Sleeves required.[1][2]Chemical Goggles (Unvented)
Tier 3: Bulk/Synthesis (> 10 g, Reactions/Heating)Glovebox / Isolator (Negative Pressure)PAPR (Powered Air Purifying Respirator) if open handling is unavoidable.[1][2]Laminate Film (Silver Shield) under Nitrile.[1][2] Full Tyvek Lab Coat .Face Shield + Goggles

Critical Insight: Standard nitrile gloves offer protection against incidental splash, but quinazolines dissolved in organic solvents (e.g., DMSO, DCM) can permeate nitrile in <5 minutes.[2] Always replace gloves immediately upon splash contact. [1][2]

Operational Workflow Logic

The following decision tree illustrates the "Safe Path" for handling this compound, prioritizing engineering controls over PPE.

G Start Start: Handling this compound StateCheck State Check: Is it Solid (Powder) or Solution? Start->StateCheck Solid Solid Form (High Dust Hazard) StateCheck->Solid Powder Solution Solution Form (Permeation Hazard) StateCheck->Solution Liquid StaticControl Deploy Static Control: Ionizing Fan / Antistatic Gun Solid->StaticControl Weighing Weighing Protocol: Inside Fume Hood/Enclosure only StaticControl->Weighing Process Execute Reaction/Assay Weighing->Process GloveCheck Glove Selection: Use Laminate/Silver Shield for DMSO/DCM Solution->GloveCheck GloveCheck->Process Waste Disposal: Segregate from Oxidizers Process->Waste

Figure 1: Operational Logic Flow. Note the divergence in safety priorities: Solids require static control to prevent aerosolization; Solutions require specific chemical resistance against permeation.[1]

Critical Operational Protocols

A. Weighing & Transfer (The Highest Risk Step)

Why: Quinazoline powders are often electrostatic.[1][2][5] The "snap" of a spatula can aerosolize micro-particles, which are then inhaled or settle on wrists.[2]

  • Preparation: Place an antistatic mat or use an ionizing gun inside the balance enclosure.[1][2]

  • Damping: If the protocol permits, pre-wet the receiving vessel with the solvent before adding the solid.[1][2] This captures dust immediately.[1][2]

  • Technique: Use a disposable antistatic weighing boat. Do not use weighing paper (high slip risk).[1][2]

  • Decontamination: Wipe the balance area with a 10% soap solution followed by 70% Ethanol.[1][2] Note: Ethanol alone often fixes proteins/compounds to surfaces; soap lifts them first.[1][2]

B. Solubilization & Reaction Setup

Why: The benzyloxy group can be cleaved under strong acidic conditions, potentially releasing benzyl bromide/alcohol derivatives.[2]

  • Solvent Choice: When dissolving in DMSO, assume the compound penetrates skin instantly.[1][2]

  • Temperature Control: Add reagents slowly. Although the methyl-quinazoline core is stable, unexpected exotherms can occur if mixed with strong oxidizers or nitrating agents.

  • Venting: Do not seal reaction vessels tightly if heating; use a reflux condenser or pressure-relief vial to prevent over-pressurization.

Disposal & Deactivation

Never dispose of bioactive heterocycles down the drain.[1][2]

  • Solid Waste: Collect in a dedicated "Hazardous Solid – Toxic" container.[1][2] Double-bag in clear polyethylene.[1][2]

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[1][2]

    • Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.[1][2]

  • Deactivation (Spills):

    • Absorb liquid spills with Vermiculite.[1][2][5]

    • For powder spills, do not dry sweep .[1][2] Cover with wet paper towels (soaked in mild detergent) to dampen, then scoop.[2]

    • Clean surface with 1N NaOH (to degrade the quinazoline ring if applicable) followed by water, unless the specific SDS prohibits caustic cleaning.[2]

References

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [1]

  • National Institutes of Health (PMC). (2015).[1][2] Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Int J Med Chem.

  • Antibiotics and Chemotherapy. (2023).[1][2] Assessment of Acute Toxicity of Quinazoline Derivative.

  • TCI Chemicals. (2025).[1][2] Safety Data Sheet: 2-(Chloromethyl)-4-methylquinazoline.

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: Quinazoline Derivatives (General).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.